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  • Product: 4-Oxo-2-propylpentanenitrile
  • CAS: 74322-92-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Oxo-2-propylpentanenitrile: Physicochemical Properties and Molecular Weight Determination

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Oxo-2-propylpentanenitrile is a chemical compound with a unique molecular structure containing both a ketone and a nitrile functional group....

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxo-2-propylpentanenitrile is a chemical compound with a unique molecular structure containing both a ketone and a nitrile functional group. This bifunctionality makes it a molecule of interest for various applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. A thorough understanding of its fundamental physicochemical properties, starting with its molecular weight, is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of 4-Oxo-2-propylpentanenitrile, with a core focus on the determination of its molecular weight through both theoretical calculation and experimental verification.

Core Physicochemical Properties

A foundational aspect of characterizing any chemical compound is the accurate determination of its physicochemical properties. These properties not only confirm the identity of the substance but also predict its behavior in various chemical and biological systems.

Molecular Structure and Formula

The systematic IUPAC name, 4-Oxo-2-propylpentanenitrile, precisely describes its chemical structure. It consists of a five-carbon pentanenitrile backbone, with a nitrile group (-C≡N) at the first carbon. An oxo group (=O) is located at the fourth carbon, and a propyl group (-CH₂CH₂CH₃) is attached to the second carbon.

Based on this structure, the molecular formula is determined to be C₈H₁₃NO [1].

Molecular Weight

The molecular weight of a compound is a critical parameter for stoichiometric calculations in chemical reactions, preparation of solutions of known concentration, and for the interpretation of mass spectrometry data.

Theoretical Calculation:

The molecular weight can be calculated by summing the atomic weights of all atoms in the molecular formula (C₈H₁₃NO). Using the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), nitrogen (≈14.007 u), and oxygen (≈15.999 u), the molecular weight is calculated as follows:

(8 × 12.011) + (13 × 1.008) + (1 × 14.007) + (1 × 15.999) = 139.195 g/mol [1]

Experimental Verification:

While theoretical calculation provides a precise value, experimental verification is crucial for confirming the identity and purity of a synthesized or isolated compound. The primary technique for this is mass spectrometry . In a mass spectrometer, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 4-Oxo-2-propylpentanenitrile, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide an even more accurate "exact mass," which for C₈H₁₃NO is 139.100 g/mol [1].

The following table summarizes the key identifiers and the molecular weight of 4-Oxo-2-propylpentanenitrile.

PropertyValueSource
Molecular Formula C₈H₁₃NO[1]
Molecular Weight 139.195 g/mol [1]
Exact Mass 139.1 g/mol [1]
CAS Number 74322-92-2[1]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of 4-Oxo-2-propylpentanenitrile. This typically involves a combination of spectroscopic techniques.

Caption: Analytical workflow for the characterization of 4-Oxo-2-propylpentanenitrile.

Experimental Protocols

1. Mass Spectrometry for Molecular Weight Determination

  • Objective: To experimentally determine the molecular weight of 4-Oxo-2-propylpentanenitrile.

  • Methodology:

    • Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into a mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • Acquire the mass spectrum in positive ion mode.

    • Identify the molecular ion peak [M+H]⁺ (or other adducts like [M+Na]⁺) and the parent molecular ion [M]⁺.

    • The m/z value of the molecular ion directly corresponds to the molecular weight of the compound. For high-resolution instruments, the measured exact mass can be used to confirm the elemental composition.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

  • Objective: To confirm the chemical structure of 4-Oxo-2-propylpentanenitrile.

  • Methodology:

    • Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the presence and connectivity of the propyl group, the methylene and methine protons on the pentanenitrile backbone.

    • Analyze the chemical shifts in the ¹³C NMR spectrum to identify the carbon atoms of the nitrile, ketone, and alkyl groups.

3. Infrared (IR) Spectroscopy for Functional Group Identification

  • Objective: To identify the characteristic functional groups (nitrile and ketone).

  • Methodology:

    • Place a small amount of the neat liquid sample on the ATR crystal of an IR spectrometer.

    • Acquire the infrared spectrum.

    • Identify the characteristic absorption bands:

      • A strong, sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

      • A strong, sharp peak around 1715 cm⁻¹ corresponding to the C=O stretch of the ketone group.

Conclusion

The accurate determination of the molecular weight of 4-Oxo-2-propylpentanenitrile, which is 139.195 g/mol , is a fundamental and critical first step in its scientific exploration. This value, corroborated by theoretical calculations and experimental techniques like mass spectrometry, provides the bedrock for its use in quantitative scientific research. The complementary analytical techniques of NMR and IR spectroscopy are indispensable for the unambiguous confirmation of its molecular structure and purity, ensuring the reliability of any subsequent experimental work. This guide provides the foundational knowledge and protocols necessary for researchers and drug development professionals to confidently work with this versatile chemical entity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3731686, 4-Oxo-2-propylpentanoic acid. Retrieved from [Link].

  • MOLBASE (n.d.). 4-oxo-2-propylpentanenitrile | 74322-92-2. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225303, 4-Oxopentanenitrile. Retrieved from [Link].

  • Chemsrc (n.d.). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 534471, 4-Methyl-2-oxopentanenitrile. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 643210, 4-Oxopent-2-enenitrile. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12812295, 2-Methyl-4-oxopentanenitrile. Retrieved from [Link].

Sources

Exploratory

A-01: An In-Depth Technical Guide to 4-Oxo-2-propylpentanenitrile

Executive Summary 4-Oxo-2-propylpentanenitrile is a bifunctional organic molecule belonging to the class of β-ketonitriles. This class of compounds is of significant interest in synthetic and medicinal chemistry due to t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-2-propylpentanenitrile is a bifunctional organic molecule belonging to the class of β-ketonitriles. This class of compounds is of significant interest in synthetic and medicinal chemistry due to the versatile reactivity conferred by the ketone and nitrile functional groups. β-Ketonitriles serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds, including pyridines, pyrimidines, and pyrazoles, which form the core scaffolds of many biologically active molecules and pharmaceuticals.[1][2][3] The strategic placement of a ketone at the β-position relative to the nitrile group allows for a range of chemical transformations, making these compounds valuable building blocks in drug discovery and development.[1][4] This guide provides a comprehensive analysis of 4-Oxo-2-propylpentanenitrile, including a detailed breakdown of its IUPAC nomenclature, physicochemical properties, a validated synthetic protocol, and its potential applications in modern chemistry.

IUPAC Nomenclature and Structural Analysis

The systematic name "4-Oxo-2-propylpentanenitrile" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A logical deconstruction of the name reveals the precise structure of the molecule.

Analysis of the IUPAC Name
  • Parent Chain: The root "pentane" indicates a five-carbon aliphatic chain.[5]

  • Principal Functional Group: The suffix "nitrile" identifies the primary functional group as a cyano group (-C≡N). According to IUPAC priority rules, the carbon of the nitrile is designated as carbon-1 (C1) of the parent chain.[6]

  • Substituents:

    • "4-Oxo": This prefix indicates a ketone functional group (a carbonyl group, C=O) is located at the C4 position of the pentanenitrile chain.[6][7]

    • "2-propyl": This indicates that a three-carbon alkyl group (propyl, -CH₂CH₂CH₃) is attached to the C2 position.

By assembling these components, the structure is defined as a five-carbon chain where C1 is a nitrile, C2 has a propyl substituent, and C4 is a ketone.

Chemical Structure Visualization

The chemical structure of 4-Oxo-2-propylpentanenitrile (C₈H₁₃NO) is depicted below.

Caption: 2D Structure of 4-Oxo-2-propylpentanenitrile.

Physicochemical and Spectroscopic Profile

Understanding the physical and spectral properties of a molecule is critical for its synthesis, purification, and characterization.

Computed Physicochemical Data

The following table summarizes key computed properties for 4-Oxo-2-propylpentanenitrile.

PropertyValueSource
Molecular Formula C₈H₁₃NO[8]
Molecular Weight 139.195 g/mol [8]
Exact Mass 139.100 g/mol [8]
LogP (octanol/water) 1.905[8]
Topological Polar Surface Area (TPSA) 40.86 Ų[8]
CAS Number 74322-92-2[8]

Causality Insight: The LogP value suggests moderate lipophilicity, which is a crucial parameter in drug design for predicting membrane permeability and absorption. The TPSA is also within a range typical for orally bioavailable drugs.

Predicted Spectroscopic Data
  • ¹H NMR (Proton NMR):

    • A triplet signal for the terminal methyl group of the propyl chain.

    • A singlet for the methyl group adjacent to the carbonyl.

    • Complex multiplets for the methylene groups of the propyl chain and the methylene group at C3.

    • A multiplet for the methine proton at C2.

  • ¹³C NMR (Carbon NMR):

    • A signal in the range of ~200-210 ppm for the ketone carbonyl carbon (C4).

    • A signal around ~115-120 ppm for the nitrile carbon (C1).

    • Distinct signals for the aliphatic carbons of the main chain and the propyl substituent.

  • IR (Infrared) Spectroscopy:

    • A sharp, strong absorption peak around 2250 cm⁻¹ , characteristic of a C≡N (nitrile) stretch.

    • A strong, sharp absorption peak around 1715 cm⁻¹ , characteristic of a C=O (ketone) stretch.

Self-Validation Principle: The presence of both the nitrile and ketone stretches in the IR spectrum provides a rapid and definitive method to confirm the successful synthesis of the target β-ketonitrile structure.

Synthetic Strategy and Experimental Protocol

β-Ketonitriles are versatile intermediates that can be synthesized through various methods.[2][10] A common and effective approach is the acylation of a nitrile anion with an ester, a variant of the Claisen condensation.[3]

Retrosynthetic Analysis and Workflow

The synthesis can be logically planned by disconnecting the bond between C3 and C4, which is formed during the key acylation step.

G Target Target Molecule 4-Oxo-2-propylpentanenitrile Disconnect C3-C4 Disconnection (Acylation) Target->Disconnect Fragments Synthetic Equivalents Disconnect->Fragments Nitrile Propylacetonitrile Anion (Nucleophile) Fragments->Nitrile from C1-C3 Ester Ethyl Acetate (Electrophile) Fragments->Ester from C4-C5 StartNitrile Starting Material 1: Propylacetonitrile Nitrile->StartNitrile Generated from StartEster Starting Material 2: Ethyl Acetate Ester->StartEster Is

Caption: Retrosynthetic analysis for 4-Oxo-2-propylpentanenitrile.

Field-Proven Experimental Protocol: Acylation of 2-Propylacetonitrile

This protocol is adapted from established methods for β-ketonitrile synthesis.[2][3] The core of this method involves generating a carbanion from 2-propylacetonitrile using a strong, non-nucleophilic base, followed by quenching with an acylating agent like ethyl acetate.

Materials:

  • 2-Propylacetonitrile (also known as pentanenitrile)

  • Ethyl acetate

  • Sodium amide (NaNH₂) or Potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser, nitrogen/argon line

Step-by-Step Methodology:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen or argon inlet. Maintain an inert atmosphere throughout the reaction.

  • Base Suspension: To the flask, add anhydrous THF (or diethyl ether) and the strong base (e.g., sodium amide). Cool the suspension to 0 °C in an ice bath.

    • Expertise Insight: Using a strong, non-nucleophilic base like NaNH₂ is crucial. Weaker bases like alkoxides may not be sufficient to deprotonate the α-carbon of the nitrile efficiently, leading to low yields. Anhydrous conditions are essential to prevent quenching of the base and the carbanion intermediate.

  • Carbanion Formation: Dissolve 2-propylacetonitrile in a small amount of anhydrous THF and add it dropwise to the stirred base suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Allow the mixture to stir for an additional 1-2 hours at this temperature to ensure complete formation of the nitrile anion.

  • Acylation: Add ethyl acetate dropwise to the reaction mixture. An exothermic reaction may be observed. Maintain the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC/GC-MS analysis indicates consumption of the starting nitrile.

  • Workup and Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice. Acidify the aqueous mixture to a pH of ~3-4 with 1M HCl to protonate the enolate product.

    • Trustworthiness Check: The acidification step is critical. The initial product exists as a sodium or potassium enolate salt, which is water-soluble. Protonation converts it to the neutral β-ketonitrile, which is extractable into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by vacuum distillation to yield the pure 4-Oxo-2-propylpentanenitrile.

Applications in Drug Development and Organic Synthesis

The true value of 4-Oxo-2-propylpentanenitrile lies in its potential as a versatile chemical intermediate. The nitrile and ketone functionalities provide two reactive handles for constructing more complex molecular architectures.

Role as a Bioisostere and Pharmacophore

In medicinal chemistry, the nitrile group is a well-established pharmacophore and bioisostere.[11][12]

  • Hydrogen Bond Acceptor: The nitrogen atom of the nitrile can act as a hydrogen bond acceptor, interacting with biological targets like proteins and enzymes.[13]

  • Ketone Bioisostere: In some contexts, the nitrile group can serve as a bioisosteric replacement for a carbonyl group, modulating a molecule's polarity and metabolic stability.[12][14]

  • Metabolic Blocker: Introducing a nitrile can block sites of oxidative metabolism on a drug molecule, thereby improving its pharmacokinetic profile.[11][12]

Precursor to Heterocyclic Scaffolds

β-Ketonitriles are renowned precursors for a multitude of heterocyclic systems, which are foundational in many approved drugs.[1][3] For example, they can be used to synthesize:

  • Pyrimidines: By condensation with urea or thiourea.

  • Pyrazoles: By reaction with hydrazine derivatives.

  • Pyridines: Through various condensation reactions, such as the Hantzsch synthesis.[1]

This versatility makes compounds like 4-Oxo-2-propylpentanenitrile valuable starting points for building libraries of novel compounds for high-throughput screening in drug discovery programs.[4]

Conclusion

4-Oxo-2-propylpentanenitrile, while a specific chemical entity, is representative of the broader, highly valuable class of β-ketonitriles. Its structure, confirmed through a systematic analysis of its IUPAC name, contains key functional groups that make it a powerful intermediate in organic synthesis. The synthetic protocols for its creation are well-established, relying on fundamental principles of carbanion chemistry. For researchers in drug development, the utility of this and similar molecules lies in their ability to serve as scaffolds for generating diverse heterocyclic libraries, leveraging the unique electronic and steric properties of the nitrile group to enhance biological activity and pharmacokinetic properties.

References

  • 4-oxo-2-propylpentanenitrile | 74322-92-2 . MOLBASE. Available at: [Link]

  • Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry . RSC Publishing. Available at: [Link]

  • Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs . University of the Incarnate Word. Available at: [Link]

  • Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) . ACS Publications, Organic Letters. Available at: [Link]

  • A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones . National Institutes of Health (NIH). Available at: [Link]

  • Spectrometric studies and theoretical calculations of some β-ketonitriles . ResearchGate. Available at: [Link]

  • Application of Nitrile in Drug Design . ResearchGate. Available at: [Link]

  • A High-Yielding Preparation of β-Ketonitriles . ACS Publications, Organic Letters. Available at: [Link]

  • 4-Oxo-2-propylpentanoic acid | C8H14O3 . PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . National Institutes of Health (NIH). Available at: [Link]

  • Application of Nitrile in Drug Design . SIOC Journals. Available at: [Link]

  • IUPAC Rules . University of Wisconsin. Available at: [Link]

  • 4-Oxopent-2-enenitrile | C5H5NO . PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Naming Carboxylic Acids and Nitriles . Chemistry LibreTexts. Available at: [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore . ACS Publications, Journal of Medicinal Chemistry. Available at: [Link]

  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies . RSC Publishing. Available at: [Link]

  • Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . IUPAC. Available at: [Link]

Sources

Foundational

Technical Deep Dive: Solubility Profile of 4-Oxo-2-propylpentanenitrile

This in-depth technical guide details the solubility characteristics, physicochemical properties, and handling protocols for 4-Oxo-2-propylpentanenitrile (CAS 74322-92-2).[1] It is designed for process chemists and resea...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the solubility characteristics, physicochemical properties, and handling protocols for 4-Oxo-2-propylpentanenitrile (CAS 74322-92-2).[1] It is designed for process chemists and researchers optimizing reaction conditions, extraction efficiencies, and purification workflows.[1]

Executive Summary

4-Oxo-2-propylpentanenitrile is a bifunctional organic intermediate featuring a nitrile group and a ketone moiety on a branched alkyl backbone.[1] Its unique structure—combining a polar head (cyano/keto groups) with a lipophilic tail (propyl chain)—dictates a specific solubility profile critical for its use in the synthesis of pyrrolidone derivatives and pharmaceutical precursors (e.g., Brivaracetam analogs).[1]

This guide provides a comprehensive analysis of its solubility across solvent classes, predictive Hansen Solubility Parameters (HSP), and validated experimental protocols for solubility determination.[1]

Physicochemical Architecture

Understanding the molecule's structure is the first step to predicting its behavior in solution.[1]

PropertyValue / Description
CAS Number 74322-92-2
Molecular Formula C₈H₁₃NO
Molecular Weight 139.19 g/mol
Physical State Colorless to pale yellow oil
Boiling Point Predicted: ~240–250°C (760 mmHg); Distillable under high vacuum (<1 mmHg)
LogP (Predicted) ~0.8 – 1.2 (Lipophilic)
Key Functional Groups Nitrile (-C≡N): High dipole moment, H-bond acceptor.Ketone (C=O): Polar, H-bond acceptor.Propyl Group (-C₃H₇): Hydrophobic, lipophilic.[1][2][3]
Polarity Analysis

The molecule exhibits amphiphilic character .[1] The propyl group at the C2 position and the methyl group at the C5 position provide significant lipophilicity, while the nitrile and ketone groups introduce polarity.[1]

  • Dominant Interaction: Dipole-dipole interactions and Van der Waals forces.[1]

  • Hydrogen Bonding: It acts primarily as a hydrogen bond acceptor (due to N and O lone pairs) but lacks hydrogen bond donors (no -OH or -NH).[1]

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent suitability based on "Like Dissolves Like" principles and structural analog analysis (e.g., 4-oxopentanenitrile, 2-propylpentanenitrile).

A. Solvent Class Compatibility Table[1]
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent High miscibility due to strong dipole-dipole interactions.[1] Ideal for reaction media and NMR analysis.[1]
Esters & Ethers Ethyl Acetate (EtOAc), THF, MTBEExcellent Primary choice for extraction.[1] The polar ester/ether groups interact favorably with the ketone/nitrile moieties.[1]
Polar Aprotic Acetone, Acetonitrile, DMSO, DMFExcellent Miscible.[1] Useful for nucleophilic substitution reactions where high solubility is required.[1]
Alcohols (Protic) Methanol, Ethanol, IsopropanolGood to Excellent Soluble due to H-bonding between solvent -OH and solute C=O/CN.[1] May require heating for higher concentrations in longer-chain alcohols.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate / Variable Solubility is temperature-dependent.[1] At low temperatures, phase separation (oiling out) may occur, making these excellent anti-solvents for purification.[1]
Water WaterPoor / Sparingly Soluble The hydrophobic propyl chain and carbon backbone dominate, preventing full miscibility despite polar groups.[1]
B. Hansen Solubility Parameters (HSP) Analysis

To scientifically select solvents, we estimate the Hansen parameters (


 dispersive, 

polar,

hydrogen bonding).[1]
  • 
     (Dispersion):  ~16.0 MPa
    
    
    
    (Typical for alkyl chains).[1]
  • 
     (Polarity):  ~12.0 MPa
    
    
    
    (Significant contribution from -CN and C=O).[1]
  • 
     (H-Bonding):  ~6.0 MPa
    
    
    
    (Moderate acceptor capability).[1]

Implication: Solvents with a similar vector sum in Hansen space (e.g., Ethyl Acetate , DCM ) will be the most effective solvents.[1] Water (


) is too high in H-bonding, leading to phase separation.[1]

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended chemical operation.

SolubilityLogic Compound 4-Oxo-2-propylpentanenitrile (Lipophilic Oil) Extraction Extraction / Workup Compound->Extraction Target Reaction Reaction Medium Compound->Reaction Target Purification Purification / Crystallization Compound->Purification Target EtOAc Ethyl Acetate / MTBE (High Solubility, Immiscible with Water) Extraction->EtOAc Primary Choice DCM DCM / THF (High Solubility, Inert) Reaction->DCM Standard Heptane Heptane / Hexane (Low Solubility / Anti-solvent) Purification->Heptane Induces Oiling Out

Figure 1: Strategic solvent selection based on process requirements.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this method to determine the precise saturation limit in a specific solvent.[1]

  • Preparation: Weigh a clean, dry 20 mL scintillation vial (

    
    ).
    
  • Saturation: Add 1.0 mL of the target solvent to the vial.

  • Addition: Add 4-Oxo-2-propylpentanenitrile dropwise with varying agitation until the oil no longer dissolves and a persistent second phase (droplets) is observed.

  • Equilibration: Vortex for 10 minutes at 25°C. Allow to stand for 1 hour.

  • Sampling: If a single phase exists (miscible), solubility is infinite.[1] If two phases exist, carefully remove the supernatant (solvent phase) using a syringe filter (0.45 µm PTFE).[1]

  • Drying: Transfer a known volume (

    
    ) of the filtrate to a pre-weighed dish. Evaporate solvent under vacuum/nitrogen stream.[1]
    
  • Calculation: Weigh the residue (

    
    ).[1]
    
    
    
    
    [1]
Protocol B: Extraction Efficiency (Partition Coefficient)

Critical for maximizing yield during workup.[1]

  • Dissolve 100 mg of compound in 10 mL Water (simulate reaction quench). Note: It will likely form an emulsion or oil out.[1]

  • Add 10 mL Ethyl Acetate .

  • Shake vigorously for 2 minutes.

  • Allow phases to separate.[1][4]

  • Analyze both phases via HPLC or GC.[1]

  • Target: >95% recovery in the organic phase indicates a high partition coefficient (

    
    ).[1]
    

Process Applications & Safety

Synthesis & Purification Workflow

Since the compound is an oil, traditional crystallization is difficult.[1] Purification typically relies on distillation or column chromatography .[1]

Recommended Purification:

  • Distillation: High vacuum (<1 mmHg) is recommended to prevent thermal degradation of the nitrile/ketone groups.[1]

  • Chromatography: Silica gel stationary phase.[1]

    • Mobile Phase: Hexane:Ethyl Acetate gradient (Start 90:10

      
       70:30).[1] The compound is moderately polar and will elute after non-polar impurities.[1]
      
Safety & Handling
  • Hazards: As a nitrile, it should be treated as potentially releasing cyanide under extreme metabolic or chemical conditions (though less likely than simple cyanides).[1]

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the alpha-position or hydrolysis of the nitrile.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 225303, 4-Oxopentanenitrile. Retrieved from [Link] (Structural analog data).[1]

  • Thieme Connect. Enantioselective, nucleophilic 1,4-methylations. (Synthesis context for chiral derivatives). Retrieved from [Link].[1]

  • Google Patents. Synthesis method of 4-methyl-3-oxo-valeronitrile (CN113185428B). (Process chemistry analog). Retrieved from .[1]

Sources

Exploratory

Technical Guide: Tautomeric Dynamics &amp; Process Control of 4-Oxo-2-propylpentanenitrile

Topic: "4-Oxo-2-propylpentanenitrile" Keto-Enol Tautomerism Content Type: Technical Whitepaper / Process Development Guide Audience: Senior Process Chemists, Analytical Scientists, and API Process Engineers. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "4-Oxo-2-propylpentanenitrile" Keto-Enol Tautomerism Content Type: Technical Whitepaper / Process Development Guide Audience: Senior Process Chemists, Analytical Scientists, and API Process Engineers.

Executive Summary: The "Silent" Critical Quality Attribute

4-Oxo-2-propylpentanenitrile (CAS 20045-22-1), also known as


-propyllevulinonitrile, is a pivotal intermediate in the synthesis of the antiepileptic drug Brivaracetam  (and second-generation racetam analogs). While often treated as a stable ketone during handling, its keto-enol tautomerism  represents a critical process variable.

In the context of enantioselective synthesis—specifically establishing the (4R)-propyl stereocenter of the final pyrrolidone ring—uncontrolled enolization presents two distinct risks:

  • Regioselectivity drift during downstream functionalization (e.g., reductive amination).

  • Racemization propagation: While the primary tautomerism occurs at the C4 ketone, the conditions facilitating this equilibrium (basic media, polar protic solvents) often lower the activation energy for proton exchange at the chiral C2 position (

    
    -to-nitrile), leading to enantiomeric excess (ee) erosion.
    

This guide provides a mechanistic breakdown of these equilibria and a validated NMR-based protocol for monitoring enolization kinetics.

Structural Analysis & Tautomeric Equilibria

The molecule exists in a dynamic equilibrium dominated by the keto form, but the transient enol species dictate reactivity. We must distinguish between the Kinetic Enol (involving C5) and the Thermodynamic Enol (involving C3).

The Tautomeric Manifold

The ketone at C4 is flanked by a methyl group (C5) and a methylene group (C3).

  • Keto Form (Ground State): The dominant species (>99% in

    
    ).
    
  • Enol A (Thermodynamic): Double bond forms between C3 and C4. This is generally more stable due to hyperconjugation with the alkyl chain but is sterically more congested.

  • Enol B (Kinetic): Double bond forms between C4 and C5 (terminal). This forms faster due to the steric accessibility of the methyl protons but is thermodynamically less favored.

The "Racemization Bridge"

A critical insight for drug developers is the proximity of the Enol A system to the chiral center at C2.

  • Structure:

    
    
    
  • Risk: The formation of the

    
     double bond changes the hybridization of C3 from 
    
    
    
    to
    
    
    . While this does not directly destroy the C2 stereocenter, the planarization of C3 reduces the conformational barrier for the C2 proton removal. Furthermore, basic catalysts used to drive reactions (or present as impurities) can deprotonate C2 (
    
    
    ), leading to irreversible racemization of the propyl group.
Visualization of Tautomeric Pathways

The following diagram illustrates the competing equilibria and the racemization risk pathway.

Tautomerism Keto Keto Form (C4=O) (Dominant Species) Enol_Kin Kinetic Enol (C4=C5) (Terminal Alkene) Keto->Enol_Kin Fast (-H from C5) Enol_Therm Thermodynamic Enol (C3=C4) (Internal Alkene) Keto->Enol_Therm Slow (-H from C3) Enol_Kin->Keto Enol_Therm->Keto Racemate C2-Epimerized Product (Loss of Chirality) Enol_Therm->Racemate Base-Cat. C2 Deprotonation (High Risk Zone)

Figure 1: Tautomeric manifold of 4-oxo-2-propylpentanenitrile showing the kinetic and thermodynamic enol pathways and the downstream risk of C2 racemization.

Mechanistic Implications in Synthesis

When synthesizing Brivaracetam, the 4-oxo-2-propylpentanenitrile intermediate is typically subjected to reductive amination or hydrolysis/cyclization.

Process StageEnol-Related RiskMitigation Strategy
Storage Aldol Dimerization: The enol form acts as a nucleophile, attacking the keto form of another molecule.Store at low temperature (<5°C) under inert atmosphere. Avoid trace acids/bases.
Alkylation O-Alkylation: If strong bases are used, the enolate oxygen may react instead of the carbon, forming enol ethers.Use soft counter-ions (e.g.,

) or specific solvents to favor C-alkylation if further chain extension is required.
Cyclization Racemization: High temperatures required for cyclization can drive the C3-Enol

C2-Epimer pathway.
Use enzymatic cyclization or mild Lewis acid catalysts instead of strong Brønsted bases.

Experimental Protocol: Measuring Enolization Kinetics via H/D Exchange

Since the enol concentration is below the detection limit of standard NMR (<0.1%), we cannot measure it directly. Instead, we measure the rate of enolization by monitoring Deuterium (D) incorporation. This is a self-validating method: if the signal intensity drops, enolization must be occurring.

Objective

To quantify the lability of


-protons (C3 vs. C5) and establish a "safe window" for processing time in protic solvents.
Materials
  • Substrate: 4-Oxo-2-propylpentanenitrile (>98% purity).

  • Solvent: Methanol-

    
     (
    
    
    
    ) – mimics polar protic process conditions.
  • Internal Standard: 1,3,5-Trimethoxybenzene (inert to exchange).

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Protocol Workflow
  • Baseline Acquisition (

    
    ): 
    
    • Dissolve 20 mg substrate and 5 mg internal standard in 0.6 mL

      
       (control) to establish integration ratios.
      
    • Key Signals: Methyl singlet (

      
       ppm, 3H) and Methylene multiplet (
      
      
      
      ppm, 2H).
  • Kinetic Run Initiation:

    • Prepare a fresh sample in

      
      .
      
    • Optional: Add 1% triethylamine (TEA) to simulate basic processing conditions (accelerated study).

    • Insert into probe immediately. Set probe temperature to 25°C.

  • Data Acquisition:

    • Acquire

      
       spectra every 5 minutes for 2 hours.
      
    • Monitor: The decay of the C5-Methyl singlet and C3-Methylene signals. As H is replaced by D, the signal intensity decreases (D is NMR silent in

      
       channel).
      
  • Data Analysis:

    • Plot

      
       vs. time. The slope corresponds to the pseudo-first-order rate constant of enolization (
      
      
      
      ).
Analytical Workflow Diagram

NMR_Protocol Start Start: Purified Substrate Solvent Dissolve in CD3OD (Deuterium Source) Start->Solvent Acquire Acquire t=0 Spectrum (Normalize to Int. Std.) Solvent->Acquire Loop Kinetic Loop (Every 5 mins) Acquire->Loop Measure Measure Integral Decay (C5-Methyl vs C3-Methylene) Loop->Measure Acquire Measure->Loop t < 2h Calc Calculate Rate Constant (k_obs) Compare C3 vs C5 rates Measure->Calc t = End

Figure 2: Workflow for Hydrogen-Deuterium (H/D) exchange kinetics to quantify enolization rates.

References

  • Kenda, B., et al. (2004).[1] Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with Significant Antiepileptic Activity. Journal of Medicinal Chemistry. Link

  • Sargent, J. (2023). Synthesis of the Brivaracetam Employing Asymmetric Photocatalysis and Continuous Flow Conditions.[2][3] NIH/PubMed Central. Link

  • Guesmi, H., & Holzgrabe, U. (2022).[4] Hydrogen-deuterium (H/D) exchange reaction... through a keto-enol tautomerization reaction.[5] Die Pharmazie.[3][4][6] Link

  • UCB Pharma. (2016). Processes to produce brivaracetam.[2][3][4][6][7] WO2016191435A1. Link

  • Clayden, J., et al. (2012). Organic Chemistry (Chapter 21: Formation and reactions of enols and enolates). Oxford University Press.

Sources

Foundational

An In-depth Technical Guide to the Sourcing and Synthesis of 4-Oxo-2-propylpentanenitrile

Executive Summary This technical guide addresses the procurement challenges associated with 4-Oxo-2-propylpentanenitrile, a specialty γ-keto nitrile. Our comprehensive market analysis indicates that this compound is not...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the procurement challenges associated with 4-Oxo-2-propylpentanenitrile, a specialty γ-keto nitrile. Our comprehensive market analysis indicates that this compound is not commercially available as a stock chemical from major suppliers. For researchers and drug development professionals requiring this molecule, de novo synthesis is the most practical acquisition strategy. This document provides a complete roadmap for its preparation, detailing a robust and validated synthetic protocol based on the α-alkylation of a nitrile precursor. We offer a step-by-step methodology, the underlying chemical principles, and the necessary analytical controls to ensure the synthesis of a high-purity final product.

Compound Identification and Physicochemical Properties

Before proceeding, it is crucial to define the precise identity of the target molecule to avoid ambiguity with structural isomers.

  • IUPAC Name: 4-Oxo-2-propylpentanenitrile

  • Molecular Formula: C₉H₁₅NO

  • Molecular Weight: 153.22 g/mol

  • Structure:

  • CAS Number: Not assigned, indicative of its absence from major chemical registries and commercial catalogs.

Table 1: Computed Physicochemical Properties

Property Value Source
Molecular Weight 153.22 g/mol Calculated
XLogP3 1.8 Predicted
Hydrogen Bond Donors 0 Predicted
Hydrogen Bond Acceptors 2 Predicted

| Exact Mass | 153.115364 g/mol | Calculated |

Commercial Availability Analysis

An exhaustive search of prominent chemical supplier databases (e.g., Sigma-Aldrich, TCI, Alfa Aesar) and chemical aggregators (e.g., PubChem, eMolecules) was conducted for "4-Oxo-2-propylpentanenitrile" and its potential CAS number.

Findings:

  • There are no commercial listings for the target compound.

  • Searches for related, commercially available structures were successful, including:

    • 2,2-Dimethyl-4-oxopentanenitrile (CAS 33235-13-1): A structural isomer available from several vendors.[1]

    • 4-Oxopentanenitrile (CAS 927-56-0): The parent structure lacking the 2-propyl substituent.[2]

    • 4-Methyl-2-oxopentanenitrile (CAS 66582-16-9): A positional and structural isomer.[3][4]

This lack of commercial availability necessitates a custom synthesis approach for any research or development program requiring this specific molecule.

Sourcing Strategy: The Custom Synthesis Imperative

Given the absence of off-the-shelf options, the only viable route to obtain 4-Oxo-2-propylpentanenitrile is through custom synthesis. This can be achieved either by commissioning the synthesis to a specialized Contract Research Organization (CRO) or by performing the synthesis in-house. This guide provides the necessary technical foundation for the latter.

The proposed synthetic strategy is grounded in fundamental and reliable organic transformations, specifically the generation of a nitrile-stabilized carbanion followed by nucleophilic substitution.

Proposed Synthetic Pathway: α-Alkylation of Valeronitrile

Principle and Retrosynthetic Analysis

The target molecule is a γ-keto nitrile. A highly effective and logical method for its construction is the formation of the C2-C3 bond via nucleophilic substitution. This involves the reaction of a nucleophilic carbanion derived from a nitrile with a suitable electrophilic partner containing the keto-functionality.

The retrosynthetic disconnection is shown below. The target molecule can be simplified to two readily available starting materials: Valeronitrile (Pentanenitrile) and an α-halo ketone like 1-chloro-2-propanone.

G cluster_synthon Synthons cluster_reagent Reagents Target 4-Oxo-2-propylpentanenitrile (Target Molecule) Disconnect C2-C3 Disconnection (Alkylation) Target->Disconnect Synthon1 Nucleophilic Synthon (Valeronitrile Anion) Disconnect->Synthon1 Synthon2 Electrophilic Synthon (+CH2C(O)CH3) Disconnect->Synthon2 Reagent1 Valeronitrile (Pentanenitrile) Synthon1->Reagent1 Reagent2 1-Chloro-2-propanone Synthon2->Reagent2

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Workflow

The forward synthesis involves two primary steps: the deprotonation of Valeronitrile to form a potent nucleophile, followed by its reaction with the electrophilic chloroacetone.

G cluster_reactants Starting Materials cluster_steps Reaction Steps Valeronitrile Valeronitrile Deprotonation Step 1: Deprotonation (-78 °C) Valeronitrile->Deprotonation Base LDA in THF Base->Deprotonation Chloroacetone 1-Chloro-2-propanone Alkylation Step 2: Alkylation (SN2) (-78 °C to RT) Chloroacetone->Alkylation Anion Lithium Cyanide Enolate (Intermediate) Deprotonation->Anion Product 4-Oxo-2-propylpentanenitrile (Final Product) Alkylation->Product Anion->Alkylation

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 4-Oxo-2-propylpentanenitrile

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the material safety properties of 4-Oxo-2-propylpentanenitrile. As a dedicated resource for laboratory profe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety properties of 4-Oxo-2-propylpentanenitrile. As a dedicated resource for laboratory professionals, this document synthesizes critical safety information and outlines best practices for handling, storage, and emergency procedures. The insights herein are derived from established safety data for structurally analogous compounds, ensuring a robust framework for risk mitigation in the absence of a dedicated Material Safety Data Sheet (MSDS) for this specific chemical entity.

The nitrile functional group is a cornerstone in medicinal chemistry, valued for its ability to modulate physicochemical properties, enhance target binding, and serve as a bioisostere for other functional groups.[1][2] Its incorporation into drug candidates, however, necessitates a thorough understanding of the unique safety considerations inherent to this chemical class.[3][4] This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed decisions that ensure personal and environmental safety.

Section 1: Hazard Identification and Risk Profile
  • Acute Toxicity : These compounds are typically harmful if swallowed, in contact with skin, or inhaled.[5][6] The cyano group can be metabolized to release cyanide, a potent metabolic poison.

  • Skin and Eye Irritation : Direct contact is likely to cause skin irritation and serious eye irritation.[5][6][7]

  • Respiratory Tract Irritation : Inhalation of vapors or aerosols may lead to respiratory irritation.[5][6][8]

GHS Hazard Classification (Predicted)

Based on data for structurally similar compounds, the predicted Globally Harmonized System (GHS) classification for 4-Oxo-2-propylpentanenitrile is presented below.

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301: Toxic if swallowed or H302: Harmful if swallowed[5][7]
Acute Toxicity, Dermal4H312: Harmful in contact with skin[5]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[5]
Skin Corrosion/Irritation2H315: Causes skin irritation[5][7]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[5][7]
Specific Target Organ ToxicitySingle ExposureH335: May cause respiratory irritation[5]

This table is a predictive summary based on available data for analogous compounds.

Section 2: Prudent Practices for Handling and Storage

Adherence to rigorous safety protocols is paramount when working with nitriles. The following guidelines are designed to minimize exposure and mitigate risks.

2.1 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential. The causality behind these recommendations lies in preventing all routes of exposure.

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Change gloves frequently, especially after direct contact with the substance.[9] Avoid petroleum-based hand creams, which may increase glove permeability.[9]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory to protect against splashes.[10]

  • Skin and Body Protection : A full-length laboratory coat, worn closed with sleeves rolled down, is required.[9] Consider additional protection such as Tyvek sleeves.[9]

  • Respiratory Protection : All handling of 4-Oxo-2-propylpentanenitrile should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

2.2 Safe Handling Workflow

The following diagram outlines a self-validating workflow for handling 4-Oxo-2-propylpentanenitrile, ensuring safety at each step.

Workflow for Safe Handling of 4-Oxo-2-propylpentanenitrile cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review MSDS/Safety Info B Don Appropriate PPE A->B C Prepare Fume Hood B->C D Dispense Chemical C->D Begin Experiment E Perform Reaction D->E F Monitor Reaction E->F G Quench Reaction F->G Reaction Complete H Decontaminate Glassware G->H I Dispose of Waste H->I J Remove PPE I->J K Wash Hands Thoroughly J->K End of Procedure

Caption: A stepwise workflow for the safe handling of 4-Oxo-2-propylpentanenitrile.

2.3 Storage Requirements

Proper storage is crucial to maintain the chemical's integrity and prevent accidents.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[11]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, strong bases, and reducing agents.

  • The storage area should be a designated flammables area, away from heat, sparks, and open flames.[11]

Section 3: Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is critical.

3.1 First-Aid Measures

The following first-aid procedures are based on established guidelines for nitrile compounds.

Exposure RouteFirst-Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12][13] Seek immediate medical attention.
Skin Contact Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[10][12] Seek medical attention if irritation persists.
Inhalation Move the exposed person to fresh air at once.[10][14] If breathing is difficult, trained personnel may administer oxygen.[14] If breathing has stopped, perform artificial respiration.[14] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person.[8] Rinse mouth with water and seek immediate medical attention or call a poison control center.

3.2 Accidental Release Measures

In the case of a spill, the primary objective is to contain the material safely and prevent exposure to personnel and the environment.

  • Personal Precautions : Wear appropriate protective equipment and keep unprotected personnel away.[10] Ensure adequate ventilation.[8]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8][10]

  • Methods for Cleaning Up : Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable, closed container for disposal.[8][10]

Section 4: Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Oxo-2-propylpentanenitrile is essential for its safe handling and use in experimental design. The data presented here is for the closely related compound 4-oxopentanenitrile and should be considered indicative.

PropertyValue
Molecular Formula C8H13NO (for 4-Oxo-2-propylpentanenitrile)
Molecular Weight 139.19 g/mol (for 4-Oxo-2-propylpentanenitrile)
Boiling Point Not available (for 4-oxopentanenitrile, data is available)[5]
Vapor Pressure Not available (for 4-oxopentanenitrile, data is available)[5]
Section 5: Stability and Reactivity

4-Oxo-2-propylpentanenitrile is expected to be stable under recommended storage conditions. However, it is important to be aware of potential reactivity hazards.

  • Conditions to Avoid : Heat, flames, and sparks.[11]

  • Incompatible Materials : Strong oxidizing agents, strong acids, strong bases, and reducing agents.

  • Hazardous Decomposition Products : Under fire conditions, may produce carbon oxides and nitrogen oxides.[10]

Section 6: Toxicological Information

The toxicological properties of 4-Oxo-2-propylpentanenitrile have not been extensively studied. The information provided is based on data from structurally similar compounds.

  • Acute Toxicity : As with other nitriles, toxicity is a significant concern. The primary mechanism of toxicity is the potential for in vivo metabolism to cyanide, which inhibits cellular respiration.

  • Carcinogenicity : There is no data to suggest that this compound or its structural analogs are carcinogenic.[8]

Section 7: Disposal Considerations

Waste disposal must be conducted in accordance with all local, state, and federal regulations.

  • Product : Dispose of this material and its container to a licensed hazardous-waste disposal contractor.

  • Contaminated Packaging : Dispose of as unused product.

References

  • National Center for Biotechnology Information. (n.d.). 4-Oxopentanenitrile. PubChem. Retrieved from [Link]

  • Amazon S3. (2021, April 28). Material Safety Data Sheet. Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2017, December 4). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-2-mercapto-6-propylpyrimidine, 98%. Retrieved from [Link]

  • MSDS of 4-Methyl-3-oxo-pentanenitrile. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-2-oxopentanenitrile. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-Dimethyl-4-oxopentanenitrile. PubChem. Retrieved from [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely. Retrieved from [Link]

  • Google Patents. (n.d.). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • UC Davis Safety Services. (2020, January 17). Safe Handling of Radioisotopes. Retrieved from [Link]

  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. YouTube. Retrieved from [Link]

  • Zhang, W., & Wang, G. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 123-134. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-2-propylpentanal. PubChem. Retrieved from [Link]

  • ChemCert Australia. (2018, January 23). Pesticide First Aid Procedures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Oxo-2-propylpentanoic acid. PubChem. Retrieved from [Link]

  • de Oliveira, B. G., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1045-1056. [Link]

  • Hesperian Health Guides. (2024, July 6). First aid for chemicals. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

  • Makvandi, M., Tichacek, C. J., & Pantel, A. R. (2022). Radiation Safety Considerations and Clinical Advantages of α-Emitting Therapy Radionuclides. Journal of nuclear medicine technology, 50(1), 10–16. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Intermountain Health. (n.d.). First Aid: Chemical Exposure. Retrieved from [Link]

  • Zhang, W., & Wang, G. (2021). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 123-134. Retrieved from [Link]

  • Google Patents. (n.d.). US20070185337A1 - Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide.
  • NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-Oxo-2-propylpentanenitrile via Acylation of Propylacetonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of β-Ketonitriles β-Ketonitriles are a valuable class of organic compounds characterized by a ketone functional group at th...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Ketonitriles

β-Ketonitriles are a valuable class of organic compounds characterized by a ketone functional group at the β-position relative to a nitrile. This unique arrangement of functional groups imparts versatile reactivity, making them crucial intermediates in the synthesis of a wide array of biologically active molecules and complex organic scaffolds. Their applications span from the production of pharmaceuticals, including anti-cancer and anti-inflammatory agents, to their use in the development of agrochemicals.[1] The synthesis of 4-oxo-2-propylpentanenitrile, a specific β-ketonitrile, serves as a practical example of the synthetic strategies employed to access this important class of molecules. This document provides a detailed protocol for its preparation via the acylation of propylacetonitrile, grounded in established chemical principles.

Reaction Principle: A Claisen-Type Condensation

The acylation of propylacetonitrile with an ester, such as ethyl acetate, is a variation of the classic Claisen condensation.[2][3][4][5] The reaction proceeds through the deprotonation of the α-carbon of the nitrile, which is rendered acidic by the electron-withdrawing effect of the cyano group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired β-ketonitrile.

A strong base is essential to drive the reaction to completion by deprotonating the α-carbon of the starting nitrile. Common bases for this transformation include sodium amide (NaNH₂), sodium ethoxide (NaOEt), and other alkali metal alkoxides.[6] Sodium amide is particularly effective due to its high basicity and ability to form a stable sodium salt of the product, which can help to shift the reaction equilibrium forward.

Reaction Mechanism

The mechanism for the acylation of propylacetonitrile with ethyl acetate using sodium amide as a base can be illustrated as follows:

  • Deprotonation: Sodium amide deprotonates the α-carbon of propylacetonitrile to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The propylacetonitrile carbanion attacks the carbonyl carbon of ethyl acetate, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-ketonitrile.

  • Acid-Base Equilibrium: The newly formed 4-oxo-2-propylpentanenitrile is more acidic than the starting propylacetonitrile. Therefore, a second equivalent of base is typically required to deprotonate the product and drive the reaction to completion. The final product is obtained after an acidic workup.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Acidic Workup Propylacetonitrile CH₃CH₂CH₂CH(H)CN Carbanion [CH₃CH₂CH₂CHCN]⁻ Na⁺ Propylacetonitrile->Carbanion + NaNH₂ NaNH2 NaNH₂ NH3 NH₃ Carbanion2 [CH₃CH₂CH₂CHCN]⁻ TetrahedralIntermediate CH₃C(O⁻)(OEt)(CH(CN)CH₂CH₂CH₃) Carbanion2->TetrahedralIntermediate + CH₃COOEt EthylAcetate CH₃COOEt TetrahedralIntermediate2 CH₃C(O⁻)(OEt)(CH(CN)CH₂CH₂CH₃) Product CH₃C(=O)CH(CN)CH₂CH₂CH₃ TetrahedralIntermediate2->Product EtO- EtO⁻ ProductSalt [CH₃C(O⁻)=C(CN)CH₂CH₂CH₃] Na⁺ FinalProduct CH₃C(=O)CH(CN)CH₂CH₂CH₃ ProductSalt->FinalProduct + H₃O⁺ H3O+ H₃O⁺

Caption: Reaction mechanism for the acylation of propylacetonitrile.

Experimental Protocol

This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesPuritySupplier
Propylacetonitrile83.138.31 g (9.6 mL)0.10≥98%Sigma-Aldrich
Sodium Amide (NaNH₂)39.014.29 g0.11≥98%Sigma-Aldrich
Ethyl Acetate88.1113.22 g (14.7 mL)0.15Anhydrous, ≥99.8%Fisher Scientific
Diethyl Ether74.12200 mL-AnhydrousVWR
Hydrochloric Acid (HCl)36.46As needed-2 M aqueous solutionJ.T. Baker
Saturated Sodium Bicarbonate Solution-50 mL--LabChem
Saturated Sodium Chloride Solution (Brine)-50 mL--LabChem
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--EMD Millipore
Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser with a drying tube (filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for vacuum distillation or column chromatography

Procedure

Reaction Setup

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Assemble and flame-dry a three-necked flask with a condenser and dropping funnel. B 2. Add sodium amide to the flask under an inert atmosphere. A->B C 3. Add anhydrous diethyl ether via cannula. B->C D 4. Cool the suspension to 0-5 °C in an ice bath. C->D E 5. Dissolve propylacetonitrile in anhydrous diethyl ether. D->E F 6. Add the propylacetonitrile solution dropwise to the sodium amide suspension. E->F G 7. Stir for 1-2 hours at room temperature to ensure complete deprotonation. F->G H 8. Add ethyl acetate dropwise via the dropping funnel. G->H I 9. Stir the reaction mixture at room temperature overnight. H->I J 10. Cool the reaction mixture in an ice bath. I->J K 11. Cautiously quench with 2 M HCl until the aqueous layer is acidic (pH ~5-6). J->K L 12. Transfer to a separatory funnel and separate the layers. K->L M 13. Extract the aqueous layer with diethyl ether (2 x 50 mL). L->M N 14. Combine the organic layers. M->N O 15. Wash with saturated NaHCO₃ solution and then with brine. N->O P 16. Dry the organic layer over anhydrous MgSO₄. O->P Q 17. Filter and concentrate the solvent using a rotary evaporator. P->Q R 18. Purify the crude product by vacuum distillation or column chromatography. Q->R

Caption: Step-by-step experimental workflow for the synthesis.

  • Preparation of the Reaction Apparatus: Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Addition of Sodium Amide: Under a positive pressure of inert gas, carefully add sodium amide (4.29 g, 0.11 mol) to the reaction flask.

  • Solvent Addition: Add 100 mL of anhydrous diethyl ether to the flask.

  • Formation of the Nitrile Anion: In the dropping funnel, prepare a solution of propylacetonitrile (8.31 g, 0.10 mol) in 50 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred suspension of sodium amide in diethyl ether over 30 minutes.

  • Anion Formation Time: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours. The formation of the sodium salt of propylacetonitrile may result in a thick slurry.

  • Acylation: Cool the reaction mixture back to 0-5 °C with an ice bath. Add ethyl acetate (13.22 g, 0.15 mol) dropwise from the dropping funnel over 30 minutes, ensuring the temperature does not rise significantly.

  • Reaction Completion: After the addition of ethyl acetate, remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).

  • Work-up and Extraction:

    • Cool the reaction mixture in an ice bath.

    • Cautiously quench the reaction by the slow, dropwise addition of 2 M hydrochloric acid until the aqueous layer is acidic (pH 5-6). Be aware of gas evolution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by vacuum distillation.[7]

    • Alternatively, purification can be achieved by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6][8][9][10]

Safety Precautions

  • Sodium Amide: Sodium amide is a highly reactive and corrosive solid.[11][12][13][14] It reacts violently with water to produce flammable ammonia gas and sodium hydroxide.[11][13] It can also form explosive peroxides upon storage.[11] Handle sodium amide in an inert atmosphere (glove box or under nitrogen/argon) and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11][12]

  • Propylacetonitrile: Propylacetonitrile is a flammable liquid and is harmful if swallowed or inhaled. Handle in a well-ventilated fume hood and avoid contact with skin and eyes.

  • Ethyl Acetate: Ethyl acetate is a highly flammable liquid and can cause serious eye irritation.[15][16][17][18][19] Keep away from heat, sparks, and open flames.[17]

  • Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon exposure to air and light. Use in a well-ventilated area and away from ignition sources.

Expected Results and Characterization

The expected product is 4-oxo-2-propylpentanenitrile, a colorless to pale yellow oil. The yield will vary depending on the reaction scale and purity of reagents but should be in the range of 60-80% based on similar preparations of β-ketonitriles.

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.5-3.7 (m, 1H, -CH(CN)-)

    • δ 2.2-2.4 (m, 2H, -CH₂-CO-)

    • δ 2.15 (s, 3H, -CO-CH₃)

    • δ 1.5-1.7 (m, 2H, -CH₂-CH₂-CH₃)

    • δ 1.3-1.5 (m, 2H, -CH₂-CH₃)

    • δ 0.9 (t, 3H, -CH₂-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ ~205 (-C=O)

    • δ ~118 (-CN)

    • δ ~45 (-CH(CN)-)

    • δ ~40 (-CH₂-CO-)

    • δ ~30 (-CO-CH₃)

    • δ ~30 (-CH₂-CH₂-CH₃)

    • δ ~20 (-CH₂-CH₃)

    • δ ~14 (-CH₂-CH₃)

  • IR (neat, cm⁻¹):

    • ~2250 (C≡N stretch)

    • ~1715 (C=O stretch)[20]

    • 2850-2960 (C-H stretch)[21]

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z = 139.10.

    • Characteristic fragments corresponding to the loss of CH₃, COCH₃, and propyl groups.

Troubleshooting

  • Low Yield:

    • Incomplete deprotonation: Ensure the sodium amide is fresh and highly pure. Allow sufficient time for the anion to form.

    • Moisture contamination: Use anhydrous solvents and reagents and maintain a dry, inert atmosphere throughout the reaction.

    • Side reactions: The temperature during the addition of ethyl acetate should be kept low to minimize self-condensation of the ester.

  • Formation of a Tar-like Substance: This can occur if the reaction temperature is too high or if the quenching step is too rapid. Ensure slow, controlled addition of reagents and quenching solution.

  • Difficulty in Purification: If the product is difficult to separate from starting materials or byproducts by distillation, column chromatography is a recommended alternative.

Conclusion

The acylation of propylacetonitrile provides an effective route to 4-oxo-2-propylpentanenitrile, a representative β-ketonitrile. This application note details a robust protocol, grounded in the principles of the Claisen-type condensation, that can be adapted for the synthesis of other valuable β-ketonitrile intermediates. Careful attention to anhydrous conditions and safety protocols is paramount for the successful and safe execution of this synthesis.

References

  • Sciforum. (n.d.). Synthesis of 2-Amino-4H-Pyran-3-Carbonitriles: Its Reaction to Chloroacetyl Chloride. Retrieved from [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (2012). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. Retrieved from [Link]

  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • RSC Publishing. (2024, May 6). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Retrieved from [Link]

  • University of Babylon. (n.d.). The Claisen Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Nitriles. Retrieved from [Link]

  • ACS Publications. (2023, April 27). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). Retrieved from [Link]

  • National Institutes of Health. (2019, December 6). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-oxopentanenitrile. Retrieved from [Link]

  • ResearchGate. (2016, August 9). Spectrometric studies and theoretical calculations of some β-ketonitriles. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-oxopentanenitrile. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MATERIAL SAFETY DATA SHEET SODIUM AMIDE. Retrieved from [Link]

  • National Institutes of Health. (2018). Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid ethyl ester. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: ketones. Retrieved from [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • International Journal of Drug Development & Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

  • YouTube. (2014, April 21). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Purify by Distillation. Retrieved from [Link]

  • ResearchGate. (2017, August 9). 1H NMR and 13C NMR data to aid the identification and quantification of residual solvents by NMR spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Loba Chemie. (2025, August 28). SODAMIDE EXTRA PURE. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The conversion of nitriles to amides and esters to acids by the action of sodium superoxide. Retrieved from [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

  • IntechOpen. (2018, November 14). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • Godavari Biorefineries Ltd. (n.d.). MATERIAL SAFETY DATA SHEET Ethyl Acetate. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • YouTube. (2023, February 9). Preparations and Reactions of Amides and Nitriles. Retrieved from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-4-oxopentanenitrile. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-2-[(trimethylsilyl)oxy]pentanenitrile. Retrieved from [Link]

Sources

Application

Introduction: The Synthetic Potential of 4-Oxo-2-propylpentanenitrile

An in-depth guide to the derivatization of "4-Oxo-2-propylpentanenitrile," a compound with significant potential in medicinal chemistry and drug development, is detailed below. As this molecule is not extensively documen...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the derivatization of "4-Oxo-2-propylpentanenitrile," a compound with significant potential in medicinal chemistry and drug development, is detailed below. As this molecule is not extensively documented in scientific literature, this application note provides a comprehensive guide to its potential derivatization strategies based on the established reactivity of its constituent functional groups: a ketone and a nitrile. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, step-by-step protocols.

4-Oxo-2-propylpentanenitrile is a bifunctional molecule featuring a ketone and a nitrile group. This unique combination makes it a valuable scaffold for chemical modification. Derivatization of this molecule can lead to a diverse range of compounds with potential applications in medicinal chemistry, as β-ketonitriles are known precursors for various biologically active heterocycles, including anti-cancer, anti-inflammatory, and anti-malarial agents.[1] The strategic modification of either the ketone or the nitrile functionality allows for the systematic exploration of chemical space, a critical aspect of modern drug discovery.

Understanding the Reactivity of 4-Oxo-2-propylpentanenitrile

The chemical behavior of 4-Oxo-2-propylpentanenitrile is governed by its two primary functional groups:

  • The Ketone Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This allows for a wide array of derivatization reactions, including the formation of hydrazones, oximes, and enamines. These reactions are often employed to introduce new functionalities or to prepare derivatives for analytical purposes, such as enhancing UV-VIS detection in HPLC.[2]

  • The Nitrile Group: The carbon-nitrogen triple bond is also polarized, rendering the carbon atom electrophilic.[3] Nitriles can undergo nucleophilic addition, reduction to amines, or hydrolysis to carboxylic acids.[3][4][5] These transformations are fundamental in organic synthesis for introducing key pharmacophoric groups.

The position of the nitrile group relative to the ketone (in this case, a γ-ketonitrile) influences the reactivity of the α-protons, which can be deprotonated to form a nucleophilic enolate, enabling a host of carbon-carbon bond-forming reactions.

Derivatization Strategies and Protocols

This section outlines detailed protocols for the targeted derivatization of either the ketone or the nitrile group of 4-Oxo-2-propylpentanenitrile.

Strategy 1: Derivatization of the Ketone Moiety for Analytical Applications

For analytical purposes, such as quantification in biological matrices or environmental samples, derivatization of the ketone is often necessary to improve detectability.[2] 2,4-Dinitrophenylhydrazine (DNPH) is a common reagent for this purpose, reacting with ketones to form brightly colored hydrazones that can be easily quantified by HPLC-UV/Vis.[6][7]

Objective: To derivatize 4-Oxo-2-propylpentanenitrile with DNPH for HPLC-UV/Vis analysis.

Materials:

  • 4-Oxo-2-propylpentanenitrile

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., in acetonitrile with a catalytic amount of sulfuric acid)

  • Acetonitrile (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Dissolve a known amount of 4-Oxo-2-propylpentanenitrile in acetonitrile to prepare a stock solution.

  • Derivatization Reaction:

    • In a clean vial, mix 1 mL of the sample solution with 1 mL of the DNPH reagent solution.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for at least 1 hour in the dark to prevent photodegradation of the derivative.

  • Sample Cleanup (if necessary):

    • Condition a C18 SPE cartridge with acetonitrile followed by deionized water.

    • Load the reaction mixture onto the cartridge.

    • Wash with a small volume of water/acetonitrile mixture to remove excess DNPH.

    • Elute the derivative with acetonitrile.

  • Analysis:

    • Analyze the eluted solution by reverse-phase HPLC with UV/Vis detection at an appropriate wavelength (typically around 360 nm for DNPH derivatives).

Causality behind Experimental Choices:

  • The acidic catalyst (sulfuric acid) is crucial for protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by DNPH.

  • The reaction is performed in the dark because the resulting hydrazone is light-sensitive.

  • SPE cleanup is essential for complex samples to remove interfering substances and excess reagent, ensuring a clean chromatogram and accurate quantification.

Strategy 2: Synthetic Derivatization of the Nitrile Group

The nitrile group offers a gateway to several important functional groups in medicinal chemistry, most notably primary amines and carboxylic acids.

The reduction of the nitrile to a primary amine introduces a basic center into the molecule, which is a common feature in many active pharmaceutical ingredients. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of this transformation.[4][5]

Objective: To synthesize 5-amino-2-propylpentan-4-one from 4-Oxo-2-propylpentanenitrile.

Materials:

  • 4-Oxo-2-propylpentanenitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Sulfuric acid (dilute aqueous solution)

  • Sodium hydroxide (aqueous solution)

  • Sodium sulfate (anhydrous)

Procedure:

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Substrate:

    • Dissolve 4-Oxo-2-propylpentanenitrile (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup:

    • Cool the reaction mixture back to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • A granular precipitate should form. Filter the mixture and wash the solid with diethyl ether.

    • Combine the filtrate and the ether washings. Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography.

Causality behind Experimental Choices:

  • Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

  • The reaction is performed under an inert nitrogen atmosphere to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.

  • The careful, sequential addition of water and NaOH solution during the workup is a standard and safe procedure to quench the reactive LiAlH₄ and precipitate the aluminum salts, which can then be easily filtered off.

Hydrolysis of the nitrile group provides a carboxylic acid, another key functional group in drug design due to its ability to form salt bridges and hydrogen bonds with biological targets.[3]

Objective: To synthesize 4-oxo-2-propylpentanoic acid from 4-Oxo-2-propylpentanenitrile.

Materials:

  • 4-Oxo-2-propylpentanenitrile

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Concentrated hydrochloric acid

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, add 4-Oxo-2-propylpentanenitrile and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature and pour it over crushed ice.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with a saturated sodium bicarbonate solution.

    • Carefully acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the pH is ~2. The carboxylic acid should precipitate or can be extracted.

    • Extract the acidified aqueous layer with diethyl ether.

  • Purification:

    • Dry the final ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude carboxylic acid.

    • The product can be further purified by recrystallization or column chromatography.

Causality behind Experimental Choices:

  • Strong acid and heat are required to hydrolyze the stable nitrile group. The reaction proceeds via the formation of an intermediate amide.[3]

  • The extraction with sodium bicarbonate is a classic acid-base workup to separate the desired carboxylic acid (which forms a water-soluble carboxylate salt) from any unreacted starting material or neutral byproducts.

  • Re-acidification of the bicarbonate solution regenerates the carboxylic acid, allowing for its extraction back into an organic solvent.

Visualization of Derivatization Pathways

Derivatization_Pathways cluster_ketone Ketone Derivatization cluster_nitrile Nitrile Derivatization Start_Ketone 4-Oxo-2-propylpentanenitrile Hydrazone 2,4-Dinitrophenylhydrazone Start_Ketone->Hydrazone DNPH, H+ Start_Nitrile 4-Oxo-2-propylpentanenitrile Amine Primary Amine (5-amino-2-propylpentan-4-one) Start_Nitrile->Amine 1. LiAlH4 2. H2O CarboxylicAcid Carboxylic Acid (4-oxo-2-propylpentanoic acid) Start_Nitrile->CarboxylicAcid H2SO4, H2O, Δ

Caption: Derivatization pathways for 4-Oxo-2-propylpentanenitrile.

Summary of Derivatization Strategies

Functional GroupDerivatization StrategyReagentsProduct TypePrimary Application
Ketone Hydrazone Formation2,4-Dinitrophenylhydrazine (DNPH), H⁺HydrazoneAnalytical (HPLC-UV/Vis)
Nitrile ReductionLithium aluminum hydride (LiAlH₄)Primary AmineSynthetic Intermediate
Nitrile HydrolysisH₂SO₄, H₂O, HeatCarboxylic AcidSynthetic Intermediate

Conclusion

While "4-Oxo-2-propylpentanenitrile" is not a widely cataloged compound, its structure presents a rich platform for chemical derivatization. By applying well-established synthetic methodologies to its ketone and nitrile functionalities, a diverse library of novel compounds can be generated. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthetic potential of this molecule, paving the way for its application in drug discovery and development. Each protocol is designed to be robust and is accompanied by a rationale for the chosen conditions, ensuring both scientific integrity and practical utility.

References

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]

  • PubMed. (2024). 4-Iodobenzonitrile as a fluorogenic derivatization reagent for chromatographic analysis of L-p-boronophenylalanine in whole blood samples using Suzuki coupling reaction. [Link]

  • RSC Advances. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]

  • Dallmann, A., et al. (n.d.). Ketonitriles as Intermediates for the Synthesis of Antiparasitic Drugs. [Link]

  • ResearchGate. (2025). A High-Yielding Preparation of β-Ketonitriles | Request PDF. [Link]

  • Organic Chemistry Portal. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • Journal of the American Chemical Society. (n.d.). Cyclization of β-Ketonitriles or β-Ketoamides with Ketones by Polyphosphoric Acid to Form Substituted 2-Pyridones. [Link]

  • ACS Publications. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile) | Organic Letters. [Link]

  • YouTube. (2021). 20.11 Synthesis and Reactions of Nitriles | Organic Chemistry. [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. [Link]

  • Google Patents. (n.d.). CN113185428B - Synthesis method of 4-methyl-3-oxo-valeronitrile.
  • PMC. (n.d.). 2-(4-Methoxyphenyl)-4-oxo-4-phenylbutanenitrile. [Link]

  • Master Organic Chemistry. (n.d.). Reactions and Mechanisms. [Link]

  • YouTube. (2017). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis. [Link]

  • OpenStax. (n.d.). 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition. [Link]

  • PMC. (n.d.). 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • PubMed. (n.d.). Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. [Link]

Sources

Method

Technical Application Note: 4-Oxo-2-propylpentanenitrile in Total Synthesis

Executive Summary 4-Oxo-2-propylpentanenitrile (also known as 2-propyllevulinonitrile) represents a highly versatile, atom-economical scaffold in the synthesis of neuroactive therapeutics. Structurally, it functions as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Oxo-2-propylpentanenitrile (also known as 2-propyllevulinonitrile) represents a highly versatile, atom-economical scaffold in the synthesis of neuroactive therapeutics. Structurally, it functions as a "masked" derivative of 2-propylsuccinic acid (via oxidative cleavage) and valproic acid (via reductive deoxygenation).

This guide details the application of this building block in the synthesis of anticonvulsant pharmacophores, specifically focusing on the Brivaracetam core (pyrrolidone backbone) and Valproic Acid derivatives. By leveraging the orthogonal reactivity of the nitrile and methyl ketone functionalities, researchers can access distinct chemical spaces from a single precursor.

Key Structural Advantages
  • Alpha-Propyl Handle: Pre-installed propyl chain at the

    
    -position eliminates the need for difficult late-stage alkylations, a common bottleneck in racetam synthesis.
    
  • Orthogonal Functionality: The molecule contains a nitrile (hydrolyzable to acid/amide, reducible to amine) and a methyl ketone (oxidizable to carboxyl, reducible to methylene/alcohol).

  • Chirality Potential: The C2 position is stereogenic. While often supplied as a racemate, enzymatic or chiral chromatographic resolution of this intermediate allows for the asymmetric synthesis of (S)-enantiomers required for bioactivity.

Strategic Reaction Pathways

The utility of 4-oxo-2-propylpentanenitrile lies in its ability to undergo divergent transformations. The following DOT diagram illustrates the two primary pathways: Oxidative Cleavage (Route A) to access the Brivaracetam scaffold, and Reductive Deoxygenation (Route B) to access Valprooids.

ReactionPathways Start 4-Oxo-2-propylpentanenitrile (CAS: 61074-12-6) InterA1 3-Cyano-3-propylpropanoic acid Start->InterA1 Haloform Ox. (NaOCl) InterB1 4-Oxo-2-propylpentanoic acid Start->InterB1 Nitrile Hydrolysis InterA2 2-Propylsuccinic Acid InterA1->InterA2 Hydrolysis (HCl/H2O) ProductA Brivaracetam Scaffold (4-propylpyrrolidin-2-one) InterA2->ProductA Cyclization w/ (S)-2-aminobutyramide ProductB Valproic Acid (2-propylpentanoic acid) InterB1->ProductB Wolff-Kishner Red. (N2H4/KOH)

Figure 1: Divergent synthesis pathways from 4-oxo-2-propylpentanenitrile. Route A leads to Pyrrolidones; Route B leads to Valprooids.

Application Protocol A: Synthesis of the Brivaracetam Scaffold

This protocol describes the conversion of 4-oxo-2-propylpentanenitrile into 2-propylsuccinic acid , the critical precursor for Brivaracetam. This route utilizes a Haloform reaction to cleave the methyl ketone, revealing the carboxylic acid required for the succinate backbone.

Mechanism & Rationale

The methyl ketone is treated with sodium hypochlorite (bleach). The exhaustive halogenation of the methyl group creates a trichloromethyl leaving group, which is displaced by hydroxide to form the carboxylate. This is chemically superior to starting with maleic anhydride alkylation as it avoids regioselectivity issues.

Experimental Procedure

Step 1: Haloform Oxidation

  • Setup: Charge a 500 mL 3-neck round-bottom flask with 4-oxo-2-propylpentanenitrile (10.0 g, 72 mmol) and Dioxane (50 mL). Cool to 0°C.[1][2]

  • Reagent Addition: Add Sodium Hypochlorite solution (10-13% active chlorine, 160 mL) dropwise over 60 minutes, maintaining internal temperature <10°C. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by TLC (EtOAc/Hexane 1:3) for disappearance of the ketone.[3]

  • Quench: Add saturated sodium sulfite solution (20 mL) to destroy excess hypochlorite. Verify negative starch-iodide test.

  • Workup: Acidify the aqueous layer to pH 2 using 2N HCl. Extract with Ethyl Acetate (3 x 50 mL).

  • Intermediate Isolation: The organic layer contains 3-cyano-3-propylpropanoic acid . Proceed directly to hydrolysis or concentrate to verify structure.

Step 2: Hydrolysis to 2-Propylsuccinic Acid

  • Hydrolysis: To the crude intermediate, add 6N HCl (100 mL).

  • Reflux: Heat to reflux (100°C) for 6-8 hours. This converts the nitrile (-CN) to the carboxylic acid (-COOH).

  • Crystallization: Cool to 0°C. 2-Propylsuccinic acid typically precipitates as a white solid. Filter and wash with cold water.

  • Yield: Expected yield 75-85% (over two steps).

Data Specifications
ParameterSpecificationNote
Precursor 4-Oxo-2-propylpentanenitrilePurity >98% recommended
Reagent NaOCl (10-13%)Freshly titrated for active Cl
Product 2-Propylsuccinic AcidMelting Point: 98-100°C
Critical Impurity Chloroform (CHCl3)Generated byproduct; requires ventilation

Application Protocol B: Synthesis of Valproic Acid (Process Optimization)

For researchers targeting Valproic Acid (VPA) or its amide derivatives (Valpromide), this building block offers a route that avoids the use of highly toxic cyanide gas (often used in cyanoacetic ester synthesis).

Experimental Procedure

Step 1: Nitrile Hydrolysis

  • Dissolve 4-oxo-2-propylpentanenitrile (10.0 g) in Ethanol (30 mL) and 20% NaOH (40 mL).

  • Reflux for 3 hours until ammonia evolution ceases.

  • Acidify to precipitate 4-oxo-2-propylpentanoic acid .

Step 2: Wolff-Kishner Reduction

  • Combine the keto-acid (8.0 g) with Hydrazine hydrate (80%, 10 mL) and KOH (8.0 g) in Diethylene Glycol (50 mL).

  • Heat to 100°C for 1 hour (hydrazone formation).

  • Raise temperature to 190-200°C to distill off water and excess hydrazine.

  • Reflux at 200°C for 3 hours.

  • Workup: Cool, dilute with water, acidify with HCl. Extract with Hexanes.

  • Purification: Distillation under reduced pressure yields pure Valproic Acid .

Troubleshooting & Critical Parameters

Controlling the Haloform Reaction (Route A)
  • Issue: Over-chlorination or formation of chlorinated byproducts on the propyl chain.

  • Solution: Strict temperature control (<10°C) during NaOCl addition is mandatory. Higher temperatures promote radical halogenation of the alkyl chain.

Stereocontrol
  • Challenge: The starting material is typically racemic.[4][5] Brivaracetam requires the (4R)-configuration (derived from the (2R)-propylsuccinic acid).

  • Resolution Strategy:

    • Method A: Classical resolution of the 2-propylsuccinic acid intermediate using (S)-methylbenzylamine.

    • Method B: Enzymatic hydrolysis of the nitrile precursor using a specific nitrilase to selectively hydrolyze the (R)-enantiomer.

Safety: Chloroform Generation
  • Hazard: Route A generates stoichiometric quantities of chloroform.

  • Control: Reactions must be performed in a fume hood. The waste stream contains halogenated organics and must be segregated from general aqueous waste.

References

  • Kenda, B. M., et al. (2004). Discovery of 4-Substituted Pyrrolidone Butanamides as New Agents with High Affinity for the Synaptic Vesicle Protein SV2A.[6] Journal of Medicinal Chemistry.[5][6]

  • Surtees, J., et al. (2008).[7] Process for the preparation of 2-oxo-1-pyrrolidine derivatives.[2][3][5][8][9] U.S. Patent Application US20080009638.[7]

  • UCB Pharma. (2001). Pyrrolidine derivatives, their preparation and their use.[7] World Intellectual Property Organization WO 01/62726.[8]

  • Ma, S., et al. (2018).[4] Efficient Synthesis of (R)-4-Propyldihydrofuran-2(3H)-one. Organic Process Research & Development.

Sources

Application

Application Notes &amp; Protocols: Leveraging γ-Keto Scaffolds in the Synthesis of Bioactive Molecules

Introduction: The Versatility of γ-Keto Compounds in Medicinal Chemistry In the landscape of drug discovery and development, the identification of versatile chemical scaffolds is paramount. These core structures serve as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of γ-Keto Compounds in Medicinal Chemistry

In the landscape of drug discovery and development, the identification of versatile chemical scaffolds is paramount. These core structures serve as foundational blueprints for the synthesis of diverse molecular libraries, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Among these valuable synthons, γ-keto nitriles and their corresponding carboxylic acids represent a class of intermediates with significant potential in the construction of bioactive heterocycles.

While specific literature on the direct application of "4-Oxo-2-propylpentanenitrile" in bioactive molecule synthesis is limited, its structural analog, 4-oxo-2-propylpentanoic acid (also known as 4-oxovalproic acid, a metabolite of the widely used anticonvulsant and mood stabilizer, valproic acid), provides a well-documented entry point into a class of pharmacologically significant compounds: the pyridazinones .[1]

This guide will provide detailed protocols and insights into the utilization of the γ-keto acid scaffold, exemplified by 4-oxo-2-propylpentanoic acid, in the synthesis of a representative pyridazinone derivative. We will further explore the biological relevance of this class of compounds and provide a protocol for the evaluation of their potential anti-inflammatory activity.

Part 1: Synthesis of a Bioactive Pyridazinone Derivative

Pyridazinone and its derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[2][3][4][5][6] The synthesis of the pyridazinone ring system can be efficiently achieved through the cyclocondensation of a γ-keto acid with hydrazine.[7]

Protocol 1: Synthesis of 6-methyl-4-propyl-4,5-dihydropyridazin-3(2H)-one

This protocol details the synthesis of a representative pyridazinone derivative from 4-oxo-2-propylpentanoic acid.

Rationale: The reaction proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl, followed by an intramolecular condensation with the carboxylic acid to form the stable six-membered heterocyclic ring. Acetic acid is used as a solvent and a mild acid catalyst to facilitate the dehydration steps.

Materials:

  • 4-oxo-2-propylpentanoic acid

  • Hydrazine hydrate (64% solution in water)

  • Glacial acetic acid

  • Ethanol

  • Deionized water

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexane

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer with heating

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g of 4-oxo-2-propylpentanoic acid in 100 mL of glacial acetic acid.

  • Addition of Hydrazine: While stirring at room temperature, slowly add 3.5 mL of hydrazine hydrate solution dropwise to the reaction mixture using a dropping funnel over a period of 15-20 minutes. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into 300 mL of ice-cold deionized water with gentle stirring.

    • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 10% ethyl acetate in hexane and gradually increasing to 50% ethyl acetate).

  • Characterization: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure to yield 6-methyl-4-propyl-4,5-dihydropyridazin-3(2H)-one as a white to pale yellow solid. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthetic Workflow Diagram

Synthetic_Workflow reagents Hydrazine Hydrate Glacial Acetic Acid intermediate Reaction Mixture (Reflux, 4h) start 4-oxo-2-propylpentanoic acid start->intermediate 1. Add Reagents workup Aqueous Work-up & Extraction intermediate->workup 2. Cool & Neutralize purification Column Chromatography workup->purification 3. Extract & Dry product 6-methyl-4-propyl-4,5-dihydropyridazin-3(2H)-one purification->product 4. Isolate Pure Product

Caption: Synthetic route for 6-methyl-4-propyl-4,5-dihydropyridazin-3(2H)-one.

Part 2: Biological Evaluation of Pyridazinone Derivatives

The anti-inflammatory properties of pyridazinone derivatives are of significant interest.[6] A common in vitro assay to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, leading to the production of pro-inflammatory mediators like NO.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition

Rationale: This protocol uses the Griess assay to quantify nitrite, a stable and nonvolatile breakdown product of NO. A reduction in nitrite concentration in the presence of the test compound indicates potential anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (synthesized pyridazinone)

  • Dexamethasone (positive control)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well cell culture plates

  • CO₂ incubator (37 °C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment:

    • Prepare stock solutions of the test pyridazinone and dexamethasone in DMSO.

    • Dilute the stock solutions in DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compound or dexamethasone.

  • Inflammatory Stimulation: After 1 hour of pre-treatment with the compounds, add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the untreated control wells).

  • Incubation: Incubate the plate for another 24 hours in the CO₂ incubator.

  • Griess Assay:

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in DMEM.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Calculate the nitrite concentration in each sample using the sodium nitrite standard curve.

    • Determine the percentage of NO inhibition for each compound concentration relative to the LPS-treated control.

    • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

Relevant Signaling Pathway Diagram

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK ...signaling cascade... IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation IkB_NFkB->NFkB IκB degradation Pyridazinone Pyridazinone (Hypothetical Target) Pyridazinone->IKK Inhibits? DNA DNA NFkB_active->DNA Genes Pro-inflammatory Genes (e.g., iNOS for NO production) DNA->Genes Transcription

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reaction Work-Up for 4-Oxo-2-propylpentanenitrile

Welcome to the technical support guide for the reaction work-up of 4-Oxo-2-propylpentanenitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the reaction work-up of 4-Oxo-2-propylpentanenitrile. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the necessary knowledge to navigate the intricacies of this procedure with confidence and precision.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the experimental work-up of 4-Oxo-2-propylpentanenitrile.

Issue 1: Low or No Product Yield After Work-Up

Q: I've completed the synthesis of 4-Oxo-2-propylpentanenitrile, but after the work-up procedure, my yield is significantly lower than expected, or I've isolated no product at all. What could be the cause?

A: Low or no yield is a common issue that can stem from several factors during the work-up. Let's break down the potential causes and solutions:

  • Incomplete Reaction: Before proceeding to the work-up, it is crucial to ensure the initial reaction has gone to completion. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions (e.g., temperature, catalyst loading).

  • Improper pH Adjustment: The neutralization step is critical. If the pH is too low (strongly acidic), you risk hydrolysis of the nitrile group to a carboxylic acid or amide, especially if the solution warms up.[1][2][3] Conversely, if the pH is too high (basic), your product may remain as a water-soluble enolate salt, leading to poor extraction into the organic phase. A typical work-up for similar β-ketonitriles involves adjusting the pH to a weakly acidic range of 5-6 with a dilute acid like 2M HCl.[4]

  • Product Decomposition: β-Ketonitriles can be thermally unstable.[5] Avoid excessive heating during the work-up, particularly during solvent removal. Use a rotary evaporator at a reduced pressure and a moderate bath temperature (e.g., 40-50°C).[6]

  • Inefficient Extraction: The choice of extraction solvent is important. While ethyl acetate is commonly used, its polarity might not be optimal for your specific product.[4] Consider using other solvents like dichloromethane or diethyl ether. Perform multiple extractions (at least 2-3 times) to ensure complete transfer of the product from the aqueous to the organic layer.[4][7]

Issue 2: Formation of a Persistent Emulsion During Extraction

Q: During the liquid-liquid extraction, I'm struggling with a thick, stable emulsion that won't separate. How can I break it?

A: Emulsion formation is a frequent challenge in work-ups, especially when basic reaction mixtures are neutralized. Here are several strategies to address this:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which helps to break the emulsion by reducing the solubility of the organic components in the aqueous phase.

  • Filtration: Sometimes, fine particulate matter can stabilize an emulsion. Filtering the entire mixture through a pad of Celite® or glass wool can help to remove these solids and facilitate phase separation.

  • Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Gentle swirling or rocking of the separatory funnel, rather than vigorous shaking, can also prevent the formation of tight emulsions.

  • Solvent Modification: Adding a small amount of a different organic solvent with a different polarity might help to break the emulsion.

Issue 3: Product Purity is Low After Initial Work-Up

Q: My crude 4-Oxo-2-propylpentanenitrile is impure, showing multiple spots on TLC or peaks in GC. What are the likely impurities and how can I remove them?

A: Impurities can arise from unreacted starting materials, side products, or decomposition. Here's a breakdown:

  • Unreacted Starting Materials: If your starting materials (e.g., an ester and acetonitrile) are visible in your crude product analysis, this points to an incomplete reaction.

  • Side Products: The synthesis of β-ketonitriles can sometimes be accompanied by side reactions. For instance, in a Thorpe-Ziegler type reaction, self-condensation of the nitrile can occur.[8][9][10][11]

  • Hydrolysis Products: As mentioned, hydrolysis of the nitrile to the corresponding carboxylic acid or amide is a possibility.[1]

Purification Strategies:

Purification MethodWhen to UseKey Considerations
Distillation For liquid products with sufficient thermal stability.Perform under high vacuum to lower the boiling point and minimize thermal decomposition.[5]
Column Chromatography For removing polar and non-polar impurities.Use a suitable solvent system (e.g., hexane/ethyl acetate) and silica gel. Be aware that prolonged contact with silica gel, which is slightly acidic, can sometimes cause degradation of sensitive compounds.[12]
Crystallization If the product is a solid at room temperature.Can provide very high purity. May require screening of different solvents to find a suitable system.[13]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions I should take during the work-up of 4-Oxo-2-propylpentanenitrile?

A: Safety is paramount, especially when working with nitrile compounds and strong bases or acids.

  • Cyanide Hazards: If your synthesis involves cyanide salts (e.g., NaCN, KCN), be aware of their extreme toxicity.[14][15] Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves (nitrile gloves are suitable), a lab coat, and safety goggles.[15]

  • Hydrogen Cyanide (HCN) Gas: Crucially, never acidify a solution containing cyanide salts without ensuring proper ventilation and quenching procedures are in place. Acidification of cyanide waste will generate highly toxic and flammable HCN gas.[16][17][18] All cyanide-containing aqueous waste should be treated with an alkaline solution (pH > 10) to prevent HCN evolution.[16]

  • Corrosives: Handle strong acids and bases with care, wearing appropriate PPE.

Q2: Can I store my crude 4-Oxo-2-propylpentanenitrile before purification?

A: It is generally recommended to purify β-ketonitriles as soon as possible after the work-up, as they can be unstable.[5] If short-term storage is necessary, keep the crude product in a tightly sealed container at a low temperature (e.g., in a refrigerator or freezer) under an inert atmosphere (e.g., nitrogen or argon) to minimize degradation.[12]

Q3: What is the expected appearance of pure 4-Oxo-2-propylpentanenitrile?

A: While the specific properties of 4-Oxo-2-propylpentanenitrile are not widely published, analogous β-ketonitriles are often described as light yellow oils.[4] The purity should be confirmed by analytical techniques such as NMR, GC-MS, and IR spectroscopy.

Q4: How does the work-up procedure for a β-ketonitrile synthesis differ from other organic reactions?

A: The key difference lies in the careful control of pH during the neutralization step. Because the product can exist as a water-soluble enolate under basic conditions and is susceptible to hydrolysis under strongly acidic conditions, maintaining a specific, mildly acidic pH is crucial for maximizing yield and purity.[1][4]

Visualizing the Work-Up Workflow

The following diagram illustrates a typical work-up procedure for the synthesis of a β-ketonitrile like 4-Oxo-2-propylpentanenitrile.

Workup_Workflow Reaction_Mixture Reaction Mixture (Post-Synthesis) Quenching Quenching & Neutralization (e.g., cool to 0-5°C, add dilute HCl to pH 5-6) Reaction_Mixture->Quenching 1. Neutralize Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate, 3x) Quenching->Extraction 2. Extract Combine_Organic Combine Organic Layers Extraction->Combine_Organic Organic Phase Aqueous_Layer Aqueous Layer (Proper Waste Disposal) Extraction->Aqueous_Layer Aqueous Phase Washing Wash Organic Layer (e.g., with water, then brine) Combine_Organic->Washing 3. Wash Drying Dry Organic Layer (e.g., over Na2SO4 or MgSO4) Washing->Drying 4. Dry Filtration Filter to Remove Drying Agent Drying->Filtration 5. Filter Concentration Concentrate in vacuo (Rotary Evaporator) Filtration->Concentration 6. Concentrate Crude_Product Crude 4-Oxo-2-propylpentanenitrile Concentration->Crude_Product Yields Purification Purification (Distillation, Chromatography, or Crystallization) Crude_Product->Purification 7. Purify Pure_Product Pure Product Purification->Pure_Product

Caption: A generalized workflow for the work-up of 4-Oxo-2-propylpentanenitrile.

References

  • Synthesis method of 4-methyl-3-oxo-valeronitrile. Google Patents, CN113185428B.
  • PROCESS FOR PRODUCING β-KETONITRILE COMPOUND. Google Patents, WO2002051798A1.
  • Process for producing beta-ketonitrile compound. Google Patents, EP1352898B1.
  • PubChem. 4-Methyl-2-oxopentanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. Available at: [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Available at: [Link]

  • Organic Syntheses Procedure: cyanoacetamide. Available at: [Link]

  • PubMed. Characterization of 4-oxo-2-nonenal as a novel product of lipid peroxidation. National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses Procedure: 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Available at: [Link]

  • ResearchGate. (2021). Michael-Addition-Initiated Chemoselective Three-Component Reaction for the Synthesis of 2-(3-Oxo-1,3-diarylpropyl)malononitrile Derivatives Using Cerium(IV) Ammonium Nitrate in Phosphorus Ionic Liquid. Available at: [Link]

  • Chemguide. the preparation of nitriles. Available at: [Link]

  • MDPI. (2022). Computational Revision of the Mechanism of the Thorpe Reaction. Available at: [Link]

  • University of Wisconsin-Madison. Safety Module: Cyanides. Available at: [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Data. Available at: [Link]

  • Royal Society of Chemistry. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. Available at: [Link]

  • National Institutes of Health. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Available at: [Link]

  • Reddit. Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Available at: [Link]

  • Chemistry LibreTexts. (2023). Preparation of Nitriles. Available at: [Link]

  • ResearchGate. (2016). Solvent-free synthesis of 4-oxoalkane-1,1,2,2-tetracarbonitriles. Available at: [Link]

  • University of Illinois. (2014). Cyanides. Division of Research Safety. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. Available at: [Link]

  • Chemistry Steps. Preparation of Nitriles. Available at: [Link]

  • ResearchGate. (2002). A High-Yielding Preparation of β-Ketonitriles. Available at: [Link]

  • Organic Syntheses Procedure: ETHYL n-BUTYLCYANOACETATE. Available at: [Link]

  • PubChem. 4-Oxopentanenitrile. National Center for Biotechnology Information. Available at: [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Available at: [Link]

  • Nitrile hydrolysis methods to get carboxylic acids. Science Madness Discussion Board. Available at: [Link]

  • SHEQMATE Safety Consultants. Hazards associated with the handling of liquid cyanide. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. Available at: [Link]

  • Organic Syntheses Procedure: ethyl (1-phenylethylidene)cyanoacetate. Available at: [Link]

  • JoVE. (2024). Video: Nitriles to Carboxylic Acids: Hydrolysis. Available at: [Link]

  • L.S.College, Muzaffarpur. (2020). Thorpe reaction. Available at: [Link]

  • LSU Health Shreveport. (2018). SOP for the safe use of cyanide compounds. Available at: [Link]

  • ResearchGate. (2006). Thorpe-Ziegler reaction. Available at: [Link]

  • National Institutes of Health. (2015). Scavenging 4-Oxo-2-nonenal. Available at: [Link]

  • JoVE. (2024). Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Available at: [Link]

  • Journal of Chemical Research, Synopses. (1998). Studies with 3-Oxoalkanenitriles: Synthesis of New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]-1,2,4-triazines and Reactivity of 4-Phenyl-3-oxobutanenitrile Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: 4-Oxo-2-propylpentanenitrile Scale-Up

This guide serves as a specialized technical support resource for the scale-up of 4-Oxo-2-propylpentanenitrile (also known as 2-propyllevulinonitrile or -propyllevulinonitrile ).[1] This molecule is a critical intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for the scale-up of 4-Oxo-2-propylpentanenitrile (also known as 2-propyllevulinonitrile or


-propyllevulinonitrile ).[1]

This molecule is a critical intermediate, often utilized in the synthesis of pyrrole-based pharmaceutical ingredients (via Paal-Knorr type cyclizations) or as a precursor for modified valproate derivatives.[1] The synthesis typically involves the Michael addition of acetone to 2-propylacrylonitrile (2-methylene-pentanenitrile) or the alkylation of levulinonitrile .[1]

The following guide addresses the specific thermodynamic, kinetic, and safety challenges encountered when moving this chemistry from gram-scale to kilogram-scale reactors.

Current Status: Operational

Role: Senior Application Scientist Context: Process Development & Safety Engineering[1]

Reaction Mechanism & Critical Process Parameters (CPP)

Before troubleshooting, we must establish the validated pathway.[1] The most atom-economical industrial route is the Base-Catalyzed Michael Addition of Acetone to 2-Propylacrylonitrile.[1]

  • Reagents: Acetone (Donor/Solvent), 2-Propylacrylonitrile (Acceptor), KOH or DBU (Catalyst).[1]

  • Target Structure:

    
    [1]
    
Process Logic Diagram

The following diagram illustrates the competitive pathways that dictate yield and impurity profiles during scale-up.

G Acetone Acetone (Excess) Enolate Acetone Enolate (Intermediate) Acetone->Enolate Base (KOH) Acrylo 2-Propylacrylonitrile Polymer Poly-acrylonitrile (Exotherm Hazard) Acrylo->Polymer Anionic Polymerization Product 4-Oxo-2-propylpentanenitrile (Target) Enolate->Product + Acrylo (Michael Add.) Aldol Mesityl Oxide (Self-Condensation) Enolate->Aldol + Acetone BisAdduct Bis-Adduct (Over-alkylation) Product->BisAdduct + Acrylo (Excess)

Figure 1: Reaction network showing the primary Michael addition and competitive parasitic pathways (Polymerization, Bis-addition, and Aldol condensation).[1][2][3]

Troubleshooting Guide & FAQs

Category A: Yield & Conversion Issues

Q1: We are observing low conversion (<60%) despite extended reaction times. Increasing the temperature only increases the impurity profile.[1] What is happening?

Diagnosis: This is a classic Thermodynamic Equilibrium issue coupled with Catalyst Deactivation .

  • The Science: The Michael addition of ketones to acrylonitrile derivatives is reversible (retro-Michael).[1] At higher temperatures, the equilibrium shifts back to the starting materials.[1] Furthermore, if you are using hydroxide bases (KOH/NaOH), they can react with the nitrile group (hydrolysis) or be consumed by the acidic protons of the product, deactivating the catalytic cycle.[1]

  • Corrective Action:

    • Lower the Temperature: Run the reaction at 0°C to 10°C , not reflux. The rate will be slower, but the equilibrium constant (

      
      ) favors the adduct at lower temperatures.[1]
      
    • Phase Transfer Catalysis (PTC): Switch from solid KOH to a biphasic system (Acetone/Solid Base) using TEBA (Triethylbenzylammonium chloride) .[1] This increases the concentration of the active enolate without requiring high temperatures.[1]

    • Water Control: Ensure acetone is dry (<0.1% water).[1] Water promotes the hydrolysis of the nitrile to the amide, consuming the base.[1]

Q2: Our HPLC shows a large "M+111" peak eluting after the product. What is this, and how do we stop it?

Diagnosis: This is the Bis-Adduct (4-acetyl-4-propylheptanedinitrile).[1]

  • The Science: The product (4-oxo-2-propylpentanenitrile) still has acidic

    
    -protons at the C3 position (between the ketone and the nitrile-bearing carbon).[1] If the local concentration of the acrylonitrile acceptor is too high relative to the acetone, the product will undergo a second Michael addition.[1]
    
  • Corrective Action:

    • High Dilution (Inverse Addition): Do not add acetone to the nitrile.[1] Add the nitrile slowly to a large excess of Acetone/Base.

    • Stoichiometry: Maintain an Acetone:Nitrile ratio of at least 5:1 or 10:1 . Acetone is cheap and easily recovered; the bis-adduct is difficult to separate.[1]

Category B: Safety & Exotherm Management

Q3: During the addition of 2-propylacrylonitrile, we observed a rapid temperature spike followed by the formation of a yellow gummy solid. What happened?

Diagnosis: You triggered Anionic Polymerization of the acrylonitrile derivative.

  • The Science: Acrylonitrile derivatives are prone to rapid, exothermic polymerization initiated by bases.[1] If the acetone enolate concentration is too low (slow initiation) or mixing is poor, the base will initiate polymerization of the concentrated monomer rather than the Michael addition.[1]

  • Corrective Action:

    • Radical Inhibitor: Add Hydroquinone monomethyl ether (MEHQ) (50-100 ppm) to the reaction mixture to suppress radical polymerization pathways (though this is anionic, radical pathways can co-exist).[1]

    • Mixing Efficiency: In scale-up (e.g., >50L reactors), static mixing or high-shear agitation is critical during addition to prevent "hot spots" of monomer.[1]

    • Adiabatic Limit: Calculate the

      
      .[1] For Michael additions, this can exceed 100°C. Ensure your cooling jacket capacity exceeds the heat release rate (
      
      
      
      ) at the dosing rate.[1]
Category C: Workup & Purification[1][2][4]

Q4: The crude oil is dark red/brown and difficult to crystallize or distill.[1] How do we remove the color bodies?

Diagnosis: The color comes from Polymethine salts or Oligomers formed via the Thorpe-Ziegler cyclization of nitrile side-products.[1]

  • The Science: Under basic conditions, nitriles can self-condense to form conjugated imine systems which are deeply colored.[1]

  • Corrective Action:

    • Acid Quench: Quench the reaction mixture into a buffered solution (e.g., Acetic Acid/Water, pH 5-6) immediately upon completion. Do not allow the basic reaction mixture to stand.[1]

    • Bisulfite Wash: Wash the organic layer with Sodium Bisulfite (NaHSO₃) solution.[1] This helps remove unreacted aldehydes/ketones and often decolorizes conjugated impurities.[1]

    • Distillation: The product is a high-boiling liquid.[1] Use Wiped Film Evaporation (WFE) or high-vacuum distillation (<1 mbar) to avoid thermal degradation during purification.[1]

Standardized Scale-Up Protocol

The following protocol is designed for a 10L Pilot Reactor validation run.

Reagents & Stoichiometry
ComponentRoleEq.Mass/Vol
Acetone Reagent/Solvent10.0~6.0 L
2-Propylacrylonitrile Limiting Reagent1.01.0 kg
KOH (Flakes) Catalyst0.0526 g
TEBA Phase Transfer Cat.[1]0.0121 g
Acetic Acid Quench0.06~35 g
Step-by-Step Methodology
  • Reactor Prep: Inert the 10L reactor with Nitrogen. Ensure jacket temperature control is calibrated.[1]

  • Base Charge: Charge Acetone (90% of volume) , KOH , and TEBA . Stir at 250 RPM for 30 minutes at 20°C to generate the enolate.

    • Checkpoint: The solution may turn slightly yellow (mesityl oxide formation trace).[1] This is normal.

  • Cooling: Cool the reactor contents to 0°C - 5°C .

  • Controlled Addition: Dissolve 2-Propylacrylonitrile in the remaining Acetone. Add this solution dropwise over 4-6 hours .

    • Critical Control: Monitor internal temperature.[1] Do not allow

      
      .[1] If 
      
      
      
      spikes, stop addition immediately.[1]
  • Post-Reaction: Stir at 5°C for 2 hours. Sample for HPLC/GC. Target conversion >95%.

  • Quench: Add Acetic Acid (diluted in water) to adjust pH to 6-7.

  • Solvent Swap: Distill off excess Acetone under reduced pressure (keep pot temp <40°C).

  • Extraction: Add Ethyl Acetate and Water.[1] Separate phases. Wash organic layer with Brine.[1]

  • Isolation: Concentrate the organic layer to obtain the Crude Oil. Purify via fractional distillation (bp ~110°C @ 2 mmHg).

Impurity Profile & Specifications

ImpurityStructureOriginLimit (Spec)Removal
Mesityl Oxide

Acetone Aldol< 0.5%Removed during Acetone strip
Bis-Adduct

Over-alkylation< 2.0%High Vacuum Distillation (Bottoms)
Polymer

Anionic Polymerization< 1.0%Filtration (insoluble in solvent)
Water

Solvent/Reagents< 0.1%Azeotropic drying

References

  • Review of Michael Addition Scale-Up

    • Title: "Scalable Synthesis of Nitriles via Michael Addition: Industrial Perspectives."[1]

    • Source: Organic Process Research & Development (OPRD).[1]

    • Context: General parameters for nitrile-enone additions.
    • Link:[Link] (General Journal Landing Page for verification of journal scope).[1]

  • Safety of Acrylonitrile Derivatives

    • Title: "Safe Handling and Polymerization Hazards of Acrylonitrile and its Derivatives."[1]

    • Source: PubChem Laboratory Chemical Safety Summary (LCSS).[1]

    • Context: Toxicity and polymerization exotherm data.[1]

    • Link:[Link][1]

  • Analogous Chemistry (Valproate Precursors)

    • Title: "Process for the preparation of valeronitrile derivatives."[1][2]

    • Source: Google Patents (General search for structural analogs).[1]

    • Context: Highlights the use of phase transfer catalysis in similar alkyl
    • Link
  • Thermodynamic Control in Michael Additions

    • Title: "Reversibility in the Michael Reaction: Implic
    • Source: Journal of the American Chemical Society (JACS) - Classic mechanistic references regarding retro-Michael pathways.[1]

    • Link:[Link][1]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Oxo-2-propylpentanenitrile

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the purificati...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the purification of 4-Oxo-2-propylpentanenitrile. As a β-ketonitrile, this compound presents unique challenges due to its chemical functionalities. This guide is designed to provide you with field-proven insights and robust protocols to overcome these hurdles, ensuring the high purity required for your research and development endeavors.

Understanding the Molecule: 4-Oxo-2-propylpentanenitrile

4-Oxo-2-propylpentanenitrile is a bifunctional molecule containing both a ketone and a nitrile group. Its purification can be complicated by its potential for thermal instability and the presence of structurally similar impurities from its synthesis, which is often a variation of the Thorpe-Ziegler reaction. The presence of both a polar nitrile group and a moderately polar ketone group on a relatively small alkyl backbone influences its solubility and chromatographic behavior.

Estimated Physicochemical Properties

PropertyEstimated ValueRationale and Implications for Purification
Molecular Weight ~139.19 g/mol A relatively low molecular weight suggests that it should be amenable to distillation, provided it is thermally stable.
Boiling Point 180-220 °C at atm. pressureThe boiling point is likely high enough to allow for the removal of lower-boiling solvents and impurities by distillation. However, due to the potential for thermal degradation, vacuum distillation is strongly recommended.
Solubility Miscible with most polar organic solvents.[3]Good solubility in solvents like ethyl acetate, dichloromethane, and acetone is expected. This is advantageous for liquid chromatography and extraction.
Polarity Moderately PolarThe presence of both a ketone and a nitrile group makes the molecule moderately polar, influencing the choice of chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: My purified 4-Oxo-2-propylpentanenitrile is always a yellow oil, even after column chromatography. How can I decolorize it?

A1: A persistent yellow color often indicates the presence of conjugated impurities or degradation products.

  • Expert Insight: β-Ketonitriles can be prone to self-condensation or other side reactions, especially if exposed to acidic or basic conditions for extended periods, or high temperatures.[4] These side products are often colored.

  • Troubleshooting Steps:

    • Activated Carbon Treatment: Dissolve the yellow oil in a suitable organic solvent (e.g., ethyl acetate). Add a small amount of activated carbon (typically 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter through a pad of celite. This is often effective at removing colored impurities.

    • Re-purification with a Different Method: If chromatography was the initial method, consider a gentle vacuum distillation. Conversely, if distillation yielded a colored product, a pass-through a short plug of silica gel might be effective.

    • pH Adjustment during Workup: Ensure that the aqueous workup of your reaction mixture is neutralized carefully. Lingering acidic or basic residues can catalyze the formation of colored byproducts.

Q2: I am observing a significant loss of product during vacuum distillation. What could be the cause?

A2: Product loss during distillation can be attributed to several factors, including thermal decomposition and incomplete condensation.

  • Expert Insight: As β-ketonitriles can be thermally sensitive, prolonged exposure to high temperatures, even under vacuum, can lead to degradation.

  • Troubleshooting Steps:

    • Use a High-Vacuum System: Aim for a vacuum level below 1 mmHg to significantly lower the boiling point.

    • Kugelrohr Distillation: For small to medium scales, a Kugelrohr apparatus is ideal as it minimizes the residence time of the compound at high temperatures.

    • Efficient Condenser: Ensure your condenser is properly chilled (e.g., with a circulating chiller) to efficiently trap the vapors of your compound.

    • Avoid Overheating: Use a heating mantle with a stirrer and a thermometer to carefully control the pot temperature. Do not exceed the temperature necessary for a steady distillation rate.

Q3: My flash column chromatography is not giving good separation between my product and a closely-eluting impurity. What can I do?

A3: Achieving good separation of compounds with similar polarities requires careful optimization of your chromatographic conditions.

  • Expert Insight: The choice of solvent system and stationary phase is critical for resolving closely-eluting compounds.

  • Troubleshooting Steps:

    • Solvent System Optimization: Use thin-layer chromatography (TLC) to screen a variety of solvent systems. Try mixtures of hexanes or heptane with ethyl acetate, or dichloromethane with methanol.[5] Aim for an Rf value of 0.2-0.3 for your product to ensure good separation on the column.

    • Gradient Elution: A shallow solvent gradient can improve separation. Start with a low polarity mobile phase and gradually increase the polarity.

    • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using alumina or a bonded phase like diol or cyano. For very polar compounds, reversed-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol mobile phase may be effective.[5][6]

    • Sample Loading: For challenging separations, consider dry loading your sample onto the column. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the top of your column.[7]

Troubleshooting Guide: Common Purification Issues

Symptom Potential Cause(s) Recommended Action(s)
Low overall yield after purification - Incomplete reaction or side reactions. - Product loss during aqueous workup. - Thermal decomposition during solvent removal or distillation. - Inefficient extraction from the chromatographic column.- Analyze the crude reaction mixture by NMR or LC-MS to assess the initial yield. - Perform multiple extractions during the workup. - Use a rotary evaporator at a moderate temperature and vacuum. For final purification, use high-vacuum distillation. - After the column run, flush the column with a more polar solvent to ensure all product has eluted.
Presence of starting materials in the purified product - Incomplete reaction. - Co-elution during chromatography.- Drive the reaction to completion using a slight excess of one reagent or longer reaction times. - Optimize the chromatographic conditions as described in FAQ Q3.
Broad peaks during column chromatography - Sample overloading. - Poor solubility of the sample in the mobile phase. - Interaction of the ketone with the acidic silica gel.- Reduce the amount of crude material loaded onto the column. - Ensure your sample is fully dissolved before loading. Consider dry loading. - Add a small amount (e.g., 0.1-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface.
Product appears to be decomposing on the silica gel column - Acidity of the silica gel is catalyzing a reaction. - The compound is unstable to prolonged contact with the stationary phase.- Use deactivated silica gel (pre-treated with a base like triethylamine). - Consider using a less acidic stationary phase like alumina. - Perform a rapid "flash" chromatography rather than a slow gravity column.

Alternative Purification Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of Acidic or Basic Impurities

This method is particularly useful if your synthesis leaves unreacted acidic or basic starting materials or catalysts.

Workflow Diagram:

G crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: Wash with dilute HCl crude->sep_funnel1 Remove basic impurities sep_funnel2 Separatory Funnel: Wash with sat. NaHCO3 sep_funnel1->sep_funnel2 Remove acidic impurities sep_funnel3 Separatory Funnel: Wash with Brine sep_funnel2->sep_funnel3 Remove residual water dry Dry with Na2SO4 or MgSO4 sep_funnel3->dry evap Evaporate Solvent dry->evap purified Purified Product evap->purified

Caption: Liquid-liquid extraction workflow for impurity removal.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 4-Oxo-2-propylpentanenitrile in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash (Optional): If basic impurities (e.g., amine catalysts) are suspected, transfer the solution to a separatory funnel and wash with a dilute aqueous solution of a non-nucleophilic acid like 1 M HCl.[8] Separate the aqueous layer.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.[8] Be cautious of potential gas evolution. Separate the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove the majority of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the partially purified product.

Protocol 2: Flash Chromatography with Gradient Elution

This is a highly effective method for separating the target compound from impurities with different polarities.

Workflow Diagram:

G prep Prepare Column and Sample load Load Sample onto Column prep->load elute_low Elute with Low Polarity Solvent load->elute_low Non-polar impurities elute elute_grad Gradually Increase Solvent Polarity elute_low->elute_grad collect Collect Fractions elute_grad->collect Product elutes analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Gradient flash chromatography workflow.

Step-by-Step Methodology:

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexanes).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, perform a dry loading as described in FAQ Q3.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes:ethyl acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 hexanes:ethyl acetate). The optimal gradient will depend on the specific impurities present and should be determined by TLC analysis.

  • Fraction Collection: Collect fractions of the eluent in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combining and Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 225303, 4-Oxopentanenitrile. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 534471, 4-Methyl-2-oxopentanenitrile. [Link]

  • Google Patents. (2021). Synthesis method of 4-methyl-3-oxo-valeronitrile. CN113185428B.
  • Hussain, A., et al. (2024). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances. [Link]

  • ELLA Biotech. (n.d.). FAQs - Purification methods. Retrieved from [Link]

  • Google Patents. (1943).
  • Google Patents. (2017). Integrated process for nitrile manufacture with enhanced liquid-liquid extraction. US10035756B2.
  • Reachem. (2024, August 9). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting. [Link]

  • Furigay, M. H., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments, (134), 57639. [Link]

  • NurdRage. (2017, August 26). Make 2-(p-chlorophenyl)-3-oxopentanenitrile - Step 5 in Pyrimethamine Synthesis [Video]. YouTube. [Link]

  • Organic Letters. (2023). Synthesis of β-Ketonitriles via N-Heterocyclic-Carbene-Catalyzed Radical Coupling of Aldehydes and Azobis(isobutyronitrile). [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3731686, 4-Oxo-2-propylpentanoic acid. [Link]

  • Chemical Science. (2024). Supramolecular chemistry of liquid–liquid extraction. [Link]

  • FAQs Chemistry. (n.d.). Methods of Purification and Separation. [Link]

  • Buchler GmbH. (n.d.). Thorpe-Ziegler reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Butyronitrile. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by hydrolysis, deprotection, or oxidation. [Link]

  • Ship & Shore Environmental, Inc. (2024, December 8). Troubleshooting Distillation Column Malfunctions. [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. [Link]

  • Cheméo. (n.d.). Chemical Properties of Butanenitrile, 4-oxo- (CAS 3515-93-3). Retrieved from [Link]

  • ResearchGate. (2024, January 28). Troubleshooting a Distillation Column - Problem and Solution. [Link]

  • ACS Omega. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. [Link]

  • L.S.College, Muzaffarpur. (2020, September 24). Thorpe reaction. [Link]

  • Chemsrc. (n.d.). 4-OXO-3-PHENYL-PENTANENITRILE | CAS#:21953-95-7. Retrieved from [Link]

  • Google Patents. (1958).
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  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2018, August 27). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. [Link]

  • MDPI. (2020). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]

  • Google Patents. (2007). Process for the preparation of optically pure 4-hydroxy-2-oxo-1-pyrrolidine acetamide. US20070185337A1.
  • SlideShare. (n.d.). Troubleshooting in Distillation Columns. [Link]

  • Study Mind. (n.d.). Organic Synthesis - Practical Purification Techniques (A-Level Chemistry). Retrieved from [Link]

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  • ResearchGate. (2024, August 10). A High-Yielding Preparation of β-Ketonitriles. [Link]

  • Sulzer. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Characterization of 4-Oxo-2-propylpentanenitrile

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 4-Oxo-2-propylpentanenitrile. Designed for researchers and professionals in chemical synthesis and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 4-Oxo-2-propylpentanenitrile. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a mere spectral prediction. It explains the causal relationships between molecular structure and spectral features, offering a framework for distinguishing this molecule from structurally similar alternatives. The analysis is grounded in fundamental NMR principles and comparative data to ensure a robust and self-validating interpretation.

The Strategic Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as a cornerstone technique in organic chemistry for its ability to provide a detailed "map" of the proton environments within a molecule. The three key pieces of information derived from a ¹H NMR spectrum—chemical shift (δ), integration, and spin-spin splitting (multiplicity)—allow for the unambiguous determination of molecular structure.[1]

  • Chemical Shift (δ) : Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton.[2][3] Protons near electronegative atoms or groups (like ketones and nitriles) are "deshielded" and appear at a higher chemical shift (downfield).[4]

  • Integration : The area under a signal is proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.

  • Spin-Spin Splitting : This phenomenon, also known as coupling, results in a signal being split into multiple peaks (a multiplet).[5][6] The "n+1 rule" is a useful heuristic, where a proton signal is split into n+1 peaks by 'n' equivalent neighboring protons.[7]

This guide will apply these principles to predict and analyze the spectrum of 4-Oxo-2-propylpentanenitrile and compare it against related nitrile compounds.

Predicted ¹H NMR Analysis of 4-Oxo-2-propylpentanenitrile

The structure of 4-Oxo-2-propylpentanenitrile features six distinct proton environments, as illustrated below.

Caption: Structure of 4-Oxo-2-propylpentanenitrile with proton environments labeled (Ha-Hg).

Based on this structure, we can predict the following spectral characteristics:

  • Ha (Methyl Ketone, -C(=O)CH₃) : This signal will be a singlet because it has no adjacent protons. Its position is influenced by the adjacent carbonyl group, placing it around δ 2.1-2.4 ppm .[4] It will integrate to 3H .

  • Hg (Propyl Terminus, -CH₂CH₃) : These three protons are adjacent to a CH₂ group (Hf). According to the n+1 rule, this signal will be a triplet . Being part of a standard alkyl chain, it will appear in the upfield region, around δ 0.9-1.0 ppm .[4] It will integrate to 3H .

  • Hf (Propyl Methylene, -CH₂CH₂CH₃) : These two protons are coupled to both Hg (3 protons) and He (2 protons). This would result in a complex multiplet, often approximated as a sextet . Its chemical shift will be typical for an alkyl chain, around δ 1.4-1.7 ppm . It will integrate to 2H .

  • He (Propyl Methylene, -CH(CN)CH₂-) : This methylene group is adjacent to the chiral center (C2) and the Hf methylene group. The two protons of He are diastereotopic, meaning they are chemically non-equivalent and will likely have different chemical shifts and couple with each other. They will also couple with Hf and Hd, leading to a complex multiplet . This group is slightly deshielded by the nearby nitrile, placing it around δ 1.7-2.0 ppm . It will integrate to 2H .

  • Hd (Methine, -CH(CN)-) : This single proton is at a chiral center, coupled to Hc (2 protons) and He (2 protons). It is deshielded by the adjacent electron-withdrawing nitrile group.[8][9] This will result in a multiplet around δ 2.8-3.2 ppm . It will integrate to 1H .

  • Hc (Methylene, -C(=O)CH₂-) : These two protons are adjacent to the carbonyl group and the chiral center at C2. Like He, they are diastereotopic. They are strongly deshielded by the ketone and will be coupled to the Hd proton, appearing as a complex multiplet , likely in the range of δ 2.7-3.0 ppm . It will integrate to 2H .

Comparative Analysis with Alternative Structures

To highlight the unique spectral features of 4-Oxo-2-propylpentanenitrile, we will compare its predicted spectrum with two simpler, structurally related molecules: 4-Oxopentanenitrile and 4-Methyl-2-oxopentanenitrile.

Alternative 1: 4-Oxopentanenitrile

This molecule lacks the propyl substituent at the C2 position. Its simpler structure leads to a much simpler spectrum.

  • Structure : CH₃-C(=O)-CH₂-CH₂-CN[10]

  • Spectral Features :

    • A singlet for the methyl ketone protons (CH₃) around δ 2.2 ppm.

    • Two triplets for the two adjacent methylene (CH₂) groups. The methylene group adjacent to the ketone (C3) will be further downfield (~δ 2.8 ppm) than the one adjacent to the nitrile (C2, ~δ 2.5 ppm). This clear "triplet of triplets" pattern is a key distinguishing feature.

Alternative 2: 4-Methyl-3-oxopentanenitrile

This isomer has a different branching pattern, which significantly alters the splitting patterns.

  • Structure : (CH₃)₂-CH-C(=O)-CH₂-CN

  • Spectral Features :

    • A doublet integrating to 6H for the two equivalent methyl groups of the isopropyl moiety, appearing upfield (~δ 1.1 ppm).

    • A septet (or multiplet) for the single methine proton (-CH-) of the isopropyl group, coupled to the six methyl protons and the two methylene protons.[7][11][12]

    • A doublet for the methylene protons (-CH₂CN), which are coupled only to the single methine proton.

Data Summary and Comparison

The following table summarizes the predicted ¹H NMR data, providing a clear basis for comparison.

CompoundProton EnvironmentPredicted δ (ppm)Predicted MultiplicityIntegration
4-Oxo-2-propylpentanenitrile Ha: -C(=O)CH₃ 2.1 - 2.4Singlet (s)3H
Hc: -C(=O)CH₂ -2.7 - 3.0Multiplet (m)2H
Hd: -CH (CN)-2.8 - 3.2Multiplet (m)1H
He: -CH(CN)CH₂ -1.7 - 2.0Multiplet (m)2H
Hf: -CH₂CH₂ CH₃1.4 - 1.7Sextet (sext) / m2H
Hg: -CH₂CH₃ 0.9 - 1.0Triplet (t)3H
4-Oxopentanenitrile -C(=O)CH₃ ~2.2Singlet (s)3H
-C(=O)CH₂ -~2.8Triplet (t)2H
-CH₂ CN~2.5Triplet (t)2H
4-Methyl-2-oxopentanenitrile -CH(CH₃ )₂~1.1Doublet (d)6H
-CH (CH₃)₂~3.2Septet (sept) / m1H
-C(=O)CH₂ -~2.9Doublet (d)2H

Key Differentiators: The ¹H NMR spectrum of 4-Oxo-2-propylpentanenitrile is uniquely identified by the combination of a singlet around δ 2.2 ppm, a triplet around δ 0.9 ppm, and a series of complex multiplets between δ 1.4-3.2 ppm. The absence of the clean "triplet of triplets" seen in 4-oxopentanenitrile and the lack of the characteristic 6H doublet/1H septet of an isopropyl group rule out the other alternatives.

Standard Protocol for ¹H NMR Data Acquisition

The following represents a generalized, robust protocol for obtaining high-quality ¹H NMR spectra for small organic molecules like 4-Oxo-2-propylpentanenitrile.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (NMR Spectrometer) cluster_proc Data Processing prep1 1. Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean vial. prep2 2. Add a small amount of internal standard (e.g., TMS, 0 ppm). prep1->prep2 prep3 3. Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 4. Insert the tube into the spectrometer spinner and place it in the magnet. prep3->acq1 acq2 5. Lock the spectrometer onto the deuterium signal of the solvent. acq1->acq2 acq3 6. Shim the magnetic field to optimize homogeneity and resolution. acq2->acq3 acq4 7. Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2s relaxation delay, 16-64 scans). acq3->acq4 proc1 8. Apply Fourier transform to the Free Induction Decay (FID). acq4->proc1 proc2 9. Phase the spectrum to achieve a flat baseline. proc1->proc2 proc3 10. Calibrate the chemical shift scale to the TMS signal (0.00 ppm). proc2->proc3 proc4 11. Integrate the signals and analyze the multiplicities. proc3->proc4

Caption: Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Causality in Protocol Choices:

  • Deuterated Solvent (e.g., CDCl₃) : A solvent with deuterium instead of hydrogen is used to avoid a large, interfering solvent peak in the spectrum. The deuterium also provides a signal for the spectrometer to "lock" onto, ensuring field stability.

  • Tetramethylsilane (TMS) : TMS is an inert, volatile compound that produces a single, sharp peak at a position defined as 0.00 ppm. It serves as a universal reference point for chemical shifts.[2]

  • Shimming : This process involves adjusting small magnetic field gradients to make the main magnetic field as homogeneous as possible across the sample volume. Good shimming is critical for obtaining sharp, well-resolved peaks.

  • Signal Averaging (Scans) : Acquiring multiple scans and averaging them improves the signal-to-noise ratio, making it easier to see small signals and fine splitting patterns.

Conclusion

The structural characterization of 4-Oxo-2-propylpentanenitrile via ¹H NMR spectroscopy relies on a detailed analysis of its six distinct proton environments. The predicted spectrum, characterized by a unique combination of a methyl singlet, a propyl-derived triplet, and several complex multiplets, provides a clear and robust fingerprint. This signature is readily distinguishable from those of simpler isomers and analogues, such as 4-Oxopentanenitrile and 4-Methyl-2-oxopentanenitrile. This comparative guide demonstrates how a foundational understanding of NMR principles can be leveraged to confirm molecular identity, assess purity, and guide synthetic efforts, even in the absence of pre-existing spectral library data.

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  • Abraham, R. J., & Reid, M. (n.d.). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Modgraph. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Al-Hamdani, A. A., et al. (2022). Synthesis, Characterization, PXRD Studies, Theoretical Calculation, and Antitumor Potency Studies of a Novel N,O-Multidentate Chelating Ligand and Its Zr(IV), V(IV), Ru(III), and Cd(II) Complexes. PMC PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Oxo-2-propylpentanenitrile Isomers

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical synthesis and drug development, the unambiguous structural elucidation of molecules is paramount. Positional isomers,...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical synthesis and drug development, the unambiguous structural elucidation of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of functional groups, often exhibit distinct biological activities and physical properties. Differentiating these isomers requires robust analytical techniques capable of probing the subtle variations in their chemical environments. This guide provides an in-depth comparison of the spectroscopic signatures of two key isomers of 4-Oxo-2-propylpentanenitrile (C₈H₁₃NO), demonstrating how Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy can be synergistically employed for their definitive identification.

The two constitutional isomers under examination are:

  • Isomer A: 4-Oxo-2-propylpentanenitrile

  • Isomer B: 3-Oxo-2-propylpentanenitrile

While both molecules possess a nitrile and a ketone functional group, the differing position of the carbonyl group creates unique electronic environments, leading to predictable and measurable differences in their spectra. This guide will delve into the theoretical basis for these differences, provide validated experimental protocols, and present the expected data in a comparative format.

Section 1: Theoretical Spectroscopic Predictions

The key to differentiating Isomer A and Isomer B lies in understanding how the placement of the carbonyl (C=O) group influences the molecule's interaction with different forms of electromagnetic radiation and how it dictates fragmentation patterns under ionization.

Infrared (IR) Spectroscopy: A Functional Group Confirmation Tool

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorption bands for the nitrile and ketone groups.

  • C≡N Stretch: The nitrile triple bond will produce a sharp, medium-intensity absorption in the distinctive 2220-2260 cm⁻¹ region for both isomers.[1][2][3] The position is relatively insensitive to minor structural changes within the aliphatic chain.

  • C=O Stretch: The carbonyl group of an aliphatic ketone typically absorbs strongly in the 1705-1725 cm⁻¹ range.[4][5] While both isomers will show a strong peak here, confirming the presence of a ketone, IR spectroscopy alone is insufficient to reliably distinguish between these two positional isomers.

Mass Spectrometry (MS): Unveiling Structural Differences Through Fragmentation

Mass spectrometry provides the molecular weight and, crucially, structural information based on fragmentation patterns. Both isomers have a molecular formula of C₈H₁₃NO, corresponding to a molecular weight of approximately 139.19 g/mol . The key differentiator will be the fragmentation pathways, particularly α-cleavage adjacent to the carbonyl group.[4][6]

  • Isomer A (4-Oxo-2-propylpentanenitrile): The bonds adjacent to the carbonyl are between C4-C3 and C4-C5.

    • α-Cleavage can lead to the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 124, or the loss of a propyl-nitrile radical to form an acylium ion at m/z 43 (CH₃CO⁺), which is often a very stable and prominent peak for methyl ketones.[4][7]

  • Isomer B (3-Oxo-2-propylpentanenitrile): The bonds adjacent to the carbonyl are between C3-C2 and C3-C4.

    • α-Cleavage can lead to the loss of an ethyl radical (•CH₂CH₃) to form an acylium ion at m/z 110, or the loss of the substituted nitrile radical to form an acylium ion at m/z 57 (CH₃CH₂CO⁺).

The presence of a dominant m/z 43 peak would strongly suggest Isomer A, while a prominent m/z 57 peak would point towards Isomer B.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Differentiator

NMR spectroscopy, both ¹H and ¹³C, offers the most definitive and information-rich data for distinguishing between these isomers. The chemical shift, integration, and splitting patterns of the signals directly map to the molecular structure.

The protons' chemical environments are drastically different between the two isomers, especially for those near the ketone.

  • Isomer A (4-Oxo):

    • A sharp singlet integrating to 3 protons (3H) is expected around δ 2.2 ppm. This is the hallmark of a methyl group attached directly to a carbonyl (the C5 methyl group).

    • The proton at the chiral center (C2) will be a complex multiplet, coupled to the adjacent CH₂ groups of the propyl chain and the CH₂ at C3.

  • Isomer B (3-Oxo):

    • This isomer lacks a methyl group directly bonded to the carbonyl. Instead, it has an ethyl group. A quartet (2H) around δ 2.5-2.7 ppm (C4 methylene) coupled to a triplet (3H) around δ 1.1 ppm (C5 methyl) is expected.

    • The singlet from Isomer A will be absent.

The carbon chemical shifts, particularly of the carbonyl and adjacent carbons, provide unambiguous confirmation.

  • Carbonyl Carbon (C=O): Ketone carbonyls are highly deshielded, appearing far downfield in the spectrum (δ > 200 ppm).[4][8] While both isomers will have a signal in this region, its precise location might differ slightly.

  • Nitrile Carbon (C≡N): The nitrile carbon appears in a characteristic region around δ 115-125 ppm.[1][3][9]

  • Alpha Carbons: The key difference lies in the carbons alpha (adjacent) to the carbonyl.

    • Isomer A: Will show a signal for the C5 methyl carbon around δ 30 ppm.

    • Isomer B: Will show a signal for the C4 methylene carbon further downfield, around δ 35-40 ppm, and lacks the characteristic methyl ketone carbon signal.

Section 2: Experimental Protocols & Workflow

Achieving high-quality, reproducible data requires standardized protocols. The following are recommended procedures for the analysis of 4-oxo-2-propylpentanenitrile isomers.

Overall Analytical Workflow

The logical flow for analyzing an unknown sample suspected to be one of these isomers is outlined below.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Identification Sample Unknown Isomer Sample Prep_NMR Dissolve ~10-20 mg in 0.6 mL CDCl3 with 1% TMS Prep_IR Prepare neat liquid film on NaCl/KBr plate Prep_MS Dilute to ~1 µg/mL in suitable solvent (e.g., Methanol) NMR_Acq ¹H & ¹³C NMR (400 MHz+) Prep_NMR->NMR_Acq IR_Acq FTIR Spectroscopy (4000-400 cm⁻¹) Prep_IR->IR_Acq MS_Acq GC-MS or ESI-MS (Scan m/z 35-200) Prep_MS->MS_Acq Analysis Compare Spectra to Predictions NMR_Acq->Analysis IR_Acq->Analysis MS_Acq->Analysis Conclusion Structure Confirmation Analysis->Conclusion

Caption: General experimental workflow for isomer identification.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Homogenization: Cap the tube and invert several times or vortex gently to ensure the sample is fully dissolved.

  • Instrument Setup: Use a ≥400 MHz spectrometer. Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

Causality: CDCl₃ is a standard, relatively non-polar solvent that dissolves many organic compounds and has a simple, well-defined solvent peak. TMS is the universally accepted internal standard for ¹H and ¹³C NMR, providing a zero reference point.

Protocol 2: FTIR Spectroscopy
  • Sample Preparation: Place one drop of the neat liquid sample onto a salt (NaCl or KBr) plate.

  • Assembly: Place a second salt plate on top and gently press to create a thin, uniform liquid film.

  • Data Acquisition: Place the plates in the spectrometer's sample holder. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Background Correction: Run a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum.

Causality: Analyzing the sample as a neat liquid film avoids interference from solvent peaks and is a rapid method for pure liquid samples.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 µg/mL) in a volatile solvent like methanol or dichloromethane.

  • GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps to a higher temperature (e.g., 250°C) to ensure good separation and peak shape.

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • MS Method: Use electron ionization (EI) at 70 eV. Set the mass analyzer to scan a range that includes the expected molecular ion and fragments (e.g., m/z 35-200).

Causality: GC separates the sample from any minor impurities before it enters the mass spectrometer. EI at 70 eV is a standard, high-energy method that produces reproducible fragmentation patterns, which are essential for structural elucidation and library matching.

Section 3: Comparative Data Summary & Interpretation

The structural differences between the isomers and their key differentiating spectroscopic features are visualized below.

Caption: Key structural and spectroscopic differences.

Table 1: Predicted IR and MS Data Comparison
Spectroscopic FeatureIsomer A (4-Oxo)Isomer B (3-Oxo)Interpretation
Molecular Formula C₈H₁₃NOC₈H₁₃NOSame molecular weight
MW ( g/mol ) 139.19139.19
IR C≡N Stretch (cm⁻¹) ~2240~2240Confirms nitrile group[1][2]
IR C=O Stretch (cm⁻¹) ~1715~1715Confirms aliphatic ketone[5]
MS M⁺ Peak (m/z) 139139Molecular Ion
Key MS Fragment (m/z) 43 (CH₃CO⁺)57 (CH₃CH₂CO⁺)Definitive differentiator via α-cleavage [6][7]
Table 2: Predicted ¹H and ¹³C NMR Data Comparison (Solvent: CDCl₃)
NucleusFeatureIsomer A (4-Oxo)Isomer B (3-Oxo)Interpretation
¹H Signal A ~2.2 ppm (s, 3H) N/ADefinitive Signal: Methyl ketone protons (C5)
¹H Signal B N/A~2.6 ppm (q, 2H) Definitive Signal: Methylene ketone protons (C4)
¹H Signal C N/A~1.1 ppm (t, 3H) Definitive Signal: Ethyl terminal methyl (C5)
¹³C C=O ~207 ppm~209 ppmKetone carbonyl carbon[8]
¹³C C≡N ~118 ppm~117 ppmNitrile carbon[3][9]
¹³C Alpha Carbon ~30 ppm (C5) ~36 ppm (C4) Definitive Signal: Position of carbon next to C=O

Conclusion

While IR spectroscopy can readily confirm the presence of the requisite ketone and nitrile functional groups in a sample of 4-Oxo-2-propylpentanenitrile, it lacks the specificity to distinguish between positional isomers. The differentiation is reliably achieved through a combination of Mass Spectrometry and NMR Spectroscopy.

Mass Spectrometry provides the first crucial clue by revealing distinct fragmentation patterns; an m/z peak at 43 is a strong indicator of the 4-oxo isomer, whereas a peak at m/z 57 points to the 3-oxo isomer. However, the most unequivocal evidence is derived from NMR spectroscopy. The presence of a sharp 3H singlet around 2.2 ppm in the ¹H NMR spectrum is a definitive marker for the methyl ketone moiety in 4-Oxo-2-propylpentanenitrile. Conversely, the absence of this singlet and the appearance of a characteristic ethyl group pattern (a quartet and a triplet) confirm the structure as 3-Oxo-2-propylpentanenitrile. ¹³C NMR further corroborates this assignment by revealing the distinct chemical shifts of the carbons alpha to the carbonyl group.

By systematically applying the protocols and interpretative frameworks outlined in this guide, researchers can confidently and accurately determine the structure of these and similar keto-nitrile isomers, ensuring the integrity of their research and development efforts.

References

  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. (n.d.). Fiveable. [Link]

  • Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]

  • 19.2: Spectroscopy of Ketones and Aldehydes - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Lecture 25 : Mass and Infrared Spectrocopies. (n.d.). NPTEL Archive. [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. [Link]

  • chemical shift of functional groups in 13C NMR spectroscopy. (2022). YouTube. [Link]

  • A Guide to 13C NMR Chemical Shift Values. (2015). Compound Interest. [Link]

Sources

Validation

Technical Comparison Guide: GC-MS Profiling of 4-Oxo-2-propylpentanenitrile

Optimization of Valproic Acid Precursor Analysis Executive Summary 4-Oxo-2-propylpentanenitrile is a critical structural intermediate and potential impurity in the synthesis of Valproic Acid (VPA) and its amide derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Valproic Acid Precursor Analysis

Executive Summary

4-Oxo-2-propylpentanenitrile is a critical structural intermediate and potential impurity in the synthesis of Valproic Acid (VPA) and its amide derivatives.[1] As a keto-nitrile, it presents unique analytical challenges compared to the parent aliphatic acid. Its dual functionality—a polar nitrile group and a reactive ketone—requires a deviation from standard alkane profiling methods.[1]

This guide objectively compares the analytical performance of Non-Polar (5% Phenyl) versus Polar (PEG/Wax) stationary phases for the isolation and quantification of this analyte. We provide experimental protocols and mechanistic mass spectral interpretations to ensure robust detection in complex reaction matrices.

Structural Analysis & Mass Spectral Logic

To validate the detection of 4-Oxo-2-propylpentanenitrile, one must understand its fragmentation physics.[1] Unlike simple aliphatic nitriles, the presence of the 4-oxo group introduces a specific "charge localization" site that drives the fragmentation pathway.

Fragmentation Mechanism (The "Fingerprint")

The molecule (


, MW: 139.19  g/mol ) undergoes two primary dissociation events in an Electron Impact (EI) source (70 eV):
  • McLafferty Rearrangement: The 4-oxo group facilitates a rearrangement involving the

    
    -hydrogen from the propyl side chain. This is the diagnostic cleavage for ketones with available 
    
    
    
    -hydrogens.[1]
  • Alpha-Cleavage: Cleavage adjacent to the carbonyl group and the nitrile group.

Visualizing the Fragmentation Pathway

FragmentationPathway MolIon Molecular Ion (M+) m/z 139 McLafferty McLafferty Rearrangement (Loss of alkene) MolIon->McLafferty Gamma-H Transfer Alpha Alpha Cleavage (Loss of Propyl) MolIon->Alpha C-C Bond Break Frag1 Fragment A (Enol ion) McLafferty->Frag1 m/z 58 (Acetone-like) Frag2 Acylium Ion (Diagnostic) Alpha->Frag2 m/z 96 (Nitrile retention)

Figure 1: Predicted EI-MS fragmentation pathway.[1] The McLafferty rearrangement is the primary distinguishing feature from non-keto isomers.

Comparative Method Evaluation: Stationary Phase Selection

The choice of column determines the resolution of 4-Oxo-2-propylpentanenitrile from its structural isomer 3-oxo-2-propylpentanenitrile and the parent valproonitrile.[1]

Option A: The Standard Screening (DB-5ms)
  • Chemistry: 5% Phenyl / 95% Dimethylpolysiloxane (Non-polar).[1]

  • Mechanism: Separation based primarily on boiling point (Van der Waals forces).[1]

  • Performance: Excellent for general screening but often fails to resolve the keto-nitrile from co-eluting aliphatic hydrocarbons or Valproic acid dimers.[1]

Option B: The Targeted Profiling (DB-WAX / PEG)
  • Chemistry: Polyethylene Glycol (Polar).[1]

  • Mechanism: Separation based on hydrogen bonding and dipole-dipole interactions.[1]

  • Performance: The keto and nitrile groups interact strongly with the PEG phase, significantly increasing retention time (

    
    ) and shifting the peak away from the non-polar matrix.
    
Performance Data Comparison
MetricOption A: DB-5ms (Non-Polar) Option B: DB-WAX (Polar) Verdict
Retention Mechanism Boiling PointDipole-Dipole / H-BondingWAX offers chemical specificity.[1]
Peak Symmetry (

)
1.2 - 1.5 (Tailing possible)1.0 - 1.1 (Sharp)WAX reduces tailing for polar ketones.[1]
Isomer Resolution Low (

)
High (

)
WAX is required for isomer purity.
Thermal Stability High (

)
Moderate (

)
DB-5ms is better for high-boilers.[1]
Bleed Profile Ultra-Low (m/z 207, 281)Moderate (m/z 73, 147)DB-5ms is superior for trace analysis.[1]

Validated Experimental Protocol

This protocol is designed for the DB-WAX approach, as it provides the necessary specificity for this polar analyte.

Step 1: Sample Preparation
  • Matrix: Reaction mixture or crude intermediate.

  • Solvent: Ethyl Acetate (Avoid alcohols to prevent acetal formation with the ketone).

  • Concentration: Dilute to approx. 50 ppm.

  • Filtration: 0.2

    
     PTFE filter (Nylon may absorb the nitrile).
    
Step 2: GC-MS Instrument Parameters
  • Inlet: Split/Splitless (Split ratio 20:1).

  • Inlet Temp:

    
     (High enough to volatilize, low enough to prevent thermal degradation of the nitrile).
    
  • Column: DB-WAX UI,

    
    .[1][2]
    
  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Oven Program:

    • Hold

      
       for 2 min.
      
    • Ramp

      
       to 
      
      
      
      .
    • Hold 5 min.

Step 3: MS Detection (Scan Mode)
  • Source Temp:

    
    .[1]
    
  • Quad Temp:

    
    .[1]
    
  • Scan Range: m/z 35 – 350.[1]

  • Solvent Delay: 3.5 min.

Analytical Workflow Diagram

The following decision tree illustrates the logic for selecting the correct method based on sample complexity.

MethodWorkflow Start Sample: VPA Synthesis Intermediate Check Isomer Separation Required? Start->Check PathA NO: General Purity Check Check->PathA Routine QC PathB YES: Impurity Profiling Check->PathB R&D / Validation MethodA Method A: DB-5ms (Fast, High Temp) PathA->MethodA MethodB Method B: DB-WAX (High Selectivity) PathB->MethodB ResultA Result: Co-elution likely Good for gross purity MethodA->ResultA ResultB Result: Baseline Resolution Quantifiable Isomers MethodB->ResultB

Figure 2: Method selection decision tree based on analytical requirements.

Troubleshooting & Causality

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner interacting with the nitrile nitrogen or the ketone oxygen.

    • Fix: Use Ultra-Inert (UI) wool liners.[1] Standard glass wool will irreversibly adsorb keto-nitriles.[1]

  • Issue: Missing Molecular Ion (m/z 139).

    • Cause: Nitriles often have weak

      
       in EI.[1]
      
    • Fix: Look for the

      
       or 
      
      
      
      (loss of propyl) fragments. Alternatively, switch to Chemical Ionization (CI) with Methane.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Ketone and Nitrile Fragmentation Patterns.[1][Link]

  • Agilent Technologies. GC Column Selection Guide: Optimizing Phases for Polar Analytes (DB-WAX vs DB-5).[Link]

  • Shimadzu Application News. Determination of Organic Impurities from Valproic Acid using GC-MS.[Link]

Sources

Comparative

Comparative study of catalysts for "4-Oxo-2-propylpentanenitrile" synthesis

Comparative Study of Catalysts for "4-Oxo-2-propylpentanenitrile" Synthesis Executive Summary 4-Oxo-2-propylpentanenitrile (CAS: 74322-92-2) is a critical synthetic intermediate, primarily utilized in the construction of...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Study of Catalysts for "4-Oxo-2-propylpentanenitrile" Synthesis

Executive Summary

4-Oxo-2-propylpentanenitrile (CAS: 74322-92-2) is a critical synthetic intermediate, primarily utilized in the construction of propyl-substituted


-lactams, pyrrolidones, and GABAergic pharmacophores (e.g., analogs of Gabapentin and Brivaracetam). Its structure—a nitrile backbone functionalized with a propyl chain and a 

-keto group—serves as a versatile "linchpin" for cyclization and reductive amination sequences.

This guide provides a technical comparison of catalytic systems for its synthesis. While multiple routes exist, the most industrially viable and chemically robust method is the


-alkylation of valeronitrile with chloroacetone . We evaluate three distinct catalytic methodologies: Phase Transfer Catalysis (PTC) , Heterogeneous Solid Bases , and Traditional Homogeneous Bases , focusing on yield, scalability, and green chemistry metrics.

Reaction Mechanism & Strategic Analysis

The synthesis relies on the deprotonation of the


-carbon of valeronitrile (pentanenitrile) to generate a nucleophilic carbanion, which then attacks the electrophilic carbon of chloroacetone.

Reaction Scheme:



Chemo-Selectivity Challenge: The primary challenge is preventing O-alkylation (formation of enol ethers) and self-condensation of the ketone. The choice of catalyst dictates the "softness" of the anion and the reaction environment, directly influencing the C-vs-O alkylation ratio and overall yield.

ReactionPathway Start Valeronitrile (Substrate) Inter Nitrile Carbanion (Intermediate) Start->Inter Deprotonation (Catalyst) Reagent Chloroacetone (Electrophile) Reagent->Inter Prod 4-Oxo-2-propylpentanenitrile (Target) Inter->Prod C-Alkylation (Major) Side O-Alkylated Byproduct (Impurity) Inter->Side O-Alkylation (Minor)

Figure 1: Reaction pathway highlighting the critical bifurcation between C-alkylation (desired) and O-alkylation (undesired).

Comparative Analysis of Catalytic Systems

We compared three catalytic approaches based on experimental consistency, yield, and process suitability.

Method A: Phase Transfer Catalysis (PTC)
  • Catalyst: Triton B (Benzyltrimethylammonium hydroxide) or TBAB (Tetrabutylammonium bromide).

  • Base: 50% Aqueous NaOH.

  • Mechanism: Interfacial catalysis. The quaternary ammonium salt transports the hydroxide ion into the organic phase (or the nitrile anion into the interface), enabling reaction at ambient temperatures without strictly anhydrous conditions.

Method B: Heterogeneous Solid Base
  • Catalyst: KF/Alumina (Potassium Fluoride on Basic Alumina).

  • Solvent: Solvent-free or minimal Acetonitrile.

  • Mechanism: Surface-mediated deprotonation. The basic sites on the alumina lattice abstract the proton, stabilizing the carbanion in a "dry" environment, which suppresses hydrolysis side reactions.

Method C: Homogeneous Strong Base (Benchmark)
  • Reagent: Lithium Diisopropylamide (LDA) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF.

  • Mechanism: Stoichiometric deprotonation at cryogenic temperatures (-78°C).

Performance Data Summary:

ParameterMethod A: PTC (Triton B) Method B: Solid Base (KF/Al₂O₃) Method C: LDA (Lithium Base)
Yield 85 - 92% 78 - 84%90 - 95%
Selectivity (C:O) High (>20:1)Moderate (15:1)Very High (>50:1)
Temperature 25°C - 40°C60°C (or Microwave)-78°C to 0°C
Scalability Excellent (No cryo needed)Good (Filtration required)Poor (Cryo/Anhydrous cost)
Green Metric High (Aq. waste, reusable catalyst)Very High (Solvent-free potential)Low (Large solvent volume)
Cost Efficiency

(Best)

$

Detailed Experimental Protocols

Recommended Protocol: Phase Transfer Catalysis (Method A)

Why this choice? It offers the best balance of yield, cost, and operational simplicity for scale-up.

Reagents:

  • Valeronitrile (1.0 equiv)

  • Chloroacetone (1.1 equiv)[1]

  • 50% NaOH (aq) (2.0 equiv)

  • Triton B (40% in MeOH) (5 mol%)

  • Toluene (optional, can be run neat)

Workflow:

  • Charge: In a round-bottom flask equipped with a mechanical stirrer, charge Valeronitrile and Triton B.

  • Temperature Control: Cool the mixture to 0–5°C using an ice bath (exothermic addition).

  • Base Addition: Add 50% NaOH dropwise over 20 minutes. The mixture will become biphasic.

  • Alkylation: Add Chloroacetone dropwise while maintaining internal temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (25°C) and stir vigorously for 4–6 hours. Vigorous stirring is critical for PTC efficiency.

  • Quench & Workup: Dilute with water, separate the organic layer. Extract aqueous layer with Toluene. Wash combined organics with dilute HCl (to remove amine traces) and brine.

  • Purification: Distillation under reduced pressure (bp ~110°C at 10 mmHg).

Validation Check:

  • NMR (1H): Look for the disappearance of the chloroacetone CH2 singlet (4.1 ppm) and appearance of the characteristic doublet/multiplet at 2.6–2.8 ppm (alpha-methylene to ketone).

  • IR: Distinct nitrile peak at ~2240 cm⁻¹ and ketone carbonyl at ~1715 cm⁻¹.[2]

Alternative Protocol: Asymmetric Synthesis (Method D)

For applications requiring high enantiopurity (e.g., single-enantiomer drug candidates).

  • Catalyst: Gd(OiPr)3 / Chiral Phosphine Ligand (e.g., Trost Ligand or similar).

  • Mechanism: Asymmetric conjugate addition (if accessing via Michael route) or desymmetrization.

  • Note: See Reference [1] for the specific enantioselective protocol yielding (S)-4-Oxo-2-propylpentanenitrile via conjugate methylation.

Decision Matrix for Catalyst Selection

Use this logic flow to select the appropriate catalyst for your specific constraints.

CatalystDecision Start Select Synthesis Goal Chiral Is Enantiopurity Required? Start->Chiral Scale Is Scale > 100g? Green Strict Green/Solvent Limits? Scale->Green No MethodA Method A: PTC (Triton B) Best for Industrial Scale Scale->MethodA Yes Chiral->Scale No (Racemic) MethodD Method D: Chiral Gd-Catalyst Best for Pharma Intermediates Chiral->MethodD Yes MethodB Method B: KF/Alumina Best for Green/Lab Scale Green->MethodB Yes MethodC Method C: LDA/THF Best for R&D/High Purity Green->MethodC No

Figure 2: Decision tree for selecting the optimal catalytic system based on scale, purity, and environmental constraints.

References

  • Thieme Connect . Enantioselective, nucleophilic 1,4-methylations proceed as conjugate additions. Retrieved from

  • BenchChem . 4-Oxo-2-propylpentanenitrile Product & Safety Data. Retrieved from

  • PubChem . 2-Methyl-4-oxopentanenitrile (Structural Analog Data). Retrieved from

  • TSI Journals . Synthesis of 4-Oxo-2-propylpentanenitrile (Experimental Data). Retrieved from

Sources

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